Technical Documentation Center

Dimethyl (3-bromophenyl)phosphonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimethyl (3-bromophenyl)phosphonate

Core Science & Biosynthesis

Foundational

physical and chemical properties of Dimethyl (3-bromophenyl)phosphonate

An In-depth Technical Guide to Dimethyl (3-bromophenyl)phosphonate Foreword Dimethyl (3-bromophenyl)phosphonate represents a class of highly functionalized organophosphorus compounds that serve as pivotal building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Dimethyl (3-bromophenyl)phosphonate

Foreword

Dimethyl (3-bromophenyl)phosphonate represents a class of highly functionalized organophosphorus compounds that serve as pivotal building blocks in modern synthetic chemistry. As structural analogs of natural phosphates, phosphonates are indispensable in medicinal chemistry and drug development for their role as bioisosteres. The presence of a bromine atom on the phenyl ring further enhances the synthetic utility of this molecule, providing a reactive handle for advanced molecular engineering through cross-coupling reactions. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of Dimethyl (3-bromophenyl)phosphonate, grounded in established chemical principles and supported by data from closely related analogs. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile compound.

Compound Identification and Structure

Dimethyl (3-bromophenyl)phosphonate is an organic compound featuring a phosphonate group and a bromine atom attached to a benzene ring at the meta position. While its para-isomer (CAS 15252-80-9) is cataloged, the meta-isomer is less commonly documented, highlighting a niche area for further research and characterization.

  • IUPAC Name: Dimethyl (3-bromophenyl)phosphonate

  • Molecular Formula: C₈H₁₀BrO₃P

  • Molecular Weight: 265.04 g/mol [1]

G Figure 1: Structure of Dimethyl (3-bromophenyl)phosphonate cluster_0 C1 C C2 C C1->C2 P P C1->P C3 C C2->C3 H2 H C4 C C3->C4 Br Br C3->Br C5 C C4->C5 H4 H C6 C C5->C6 H5 H C6->C1 H6 H O1 O P->O1 O2 O P->O2 O3 O P->O3 Me1 CH₃ O1->Me1 Me2 CH₃ O2->Me2

Caption: Figure 1: Structure of Dimethyl (3-bromophenyl)phosphonate

Physicochemical Properties

Precise experimental data for Dimethyl (3-bromophenyl)phosphonate is not widely published. The properties below are estimated based on its structure and data from analogous compounds such as its diethyl ester and other aryl phosphonates.[2][3]

PropertyValue (Estimated)Justification / Source Context
Appearance Colorless to light yellow liquid or low-melting solidTypical for small-molecule aryl phosphonates.
Boiling Point > 150 °C at reduced pressureHigher than dimethyl phosphonate due to the aryl bromide group.
Density ~1.4 - 1.5 g/mLAryl bromides and phosphonates generally have densities greater than water.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Poorly soluble in water.The organic ester and aryl groups confer solubility in organic media, while polarity is insufficient for high water solubility.
Refractive Index ~1.54 - 1.56Consistent with aromatic organophosphorus compounds.[3]

Spectroscopic Characterization

The structural identity of Dimethyl (3-bromophenyl)phosphonate can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The following sections detail the expected spectral features based on analysis of closely related structures.

G Figure 2: Spectroscopic Analysis Workflow cluster_compound Dimethyl (3-bromophenyl)phosphonate cluster_techniques Analytical Techniques cluster_data Expected Data & Interpretation Compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H: Aromatic (m), OMe (d, J≈11 Hz) ¹³C: Aromatic signals with C-P coupling ³¹P: Single peak ~15-20 ppm NMR->NMR_Data Provides IR_Data P=O stretch: ~1240-1260 cm⁻¹ P-O-C stretch: ~1030-1050 cm⁻¹ C-Br stretch: ~680-720 cm⁻¹ IR->IR_Data Provides MS_Data M⁺/ (M+2)⁺ peaks at m/z 264/266 (1:1 ratio) Fragments: loss of OCH₃, Br MS->MS_Data Provides

Caption: Figure 2: Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

    • Aromatic Region (δ 7.2-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet. The proton ortho to the phosphonate group will likely be the most downfield and show coupling to the phosphorus atom.

    • Aliphatic Region (δ ~3.8 ppm): The six protons of the two methoxy groups will appear as a characteristic doublet due to three-bond coupling with the phosphorus nucleus (³JP-H ≈ 11 Hz).

  • ¹³C NMR: The carbon spectrum will display six aromatic signals and one aliphatic signal. The carbon atoms directly bonded to phosphorus (C1) and those ortho and meta to it will exhibit C-P coupling, which is a key diagnostic feature. The methoxy carbon signal will appear around δ 54 ppm, also showing coupling to phosphorus.

  • ³¹P NMR: The proton-decoupled ³¹P NMR spectrum provides the most direct confirmation. It is expected to show a single sharp resonance. For aryl phosphonates, this chemical shift typically falls in the range of δ +10 to +25 ppm, using 85% H₃PO₄ as an external standard.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions related to the phosphonate group.

  • P=O Stretch (νP=O): A very strong and sharp absorption band is expected around 1240-1260 cm⁻¹ . This is one of the most characteristic peaks for a phosphonate ester.

  • P-O-C Stretch (νP-O-C): A strong band, often broad, will appear in the region of 1030-1050 cm⁻¹ .

  • Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

  • C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically around 680-720 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion: The electron impact (EI) or electrospray ionization (ESI) spectrum will show a characteristic pair of molecular ion peaks at m/z 264 and 266 .

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these peaks will appear in an approximate 1:1 intensity ratio , which is a definitive signature for a monobrominated compound.

  • Fragmentation: Common fragmentation pathways include the loss of a methoxy radical (•OCH₃) to give a peak at m/z 233/235, or the loss of the bromine atom.

Chemical Reactivity and Synthetic Utility

Dimethyl (3-bromophenyl)phosphonate is a bifunctional molecule, offering two distinct sites for chemical modification. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.

Reactivity of the Aryl Bromide

The carbon-bromine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[6]

  • Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) yields biaryl phosphonates.[7] This is a robust method for building molecular complexity.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides access to aminophenylphosphonates, which are important scaffolds in medicinal chemistry.[8][9]

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields alkynylphenylphosphonates.[10]

  • Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form styrenyl phosphonate derivatives.

G Figure 3: Utility in Suzuki-Miyaura Cross-Coupling cluster_conditions Reaction Conditions Reactant1 Dimethyl (3-bromophenyl)phosphonate Product Biaryl Phosphonate Derivative Reactant1->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant2 Arylboronic Acid Ar-B(OH)₂ Reactant2->Product Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Figure 3: Utility in Suzuki-Miyaura Cross-Coupling

Role of the Phosphonate Moiety

The phosphonate group is a key pharmacophore in drug design.

  • Phosphate Bioisostere: It serves as a non-hydrolyzable mimic of the phosphate group.[11][12] This is critical for designing enzyme inhibitors or nucleotide analogs where metabolic stability is required.[13] The C-P bond is resistant to enzymatic cleavage, unlike the C-O-P bond in natural phosphates.

  • Chelating Agent: Phosphonates are effective chelating agents for various metal ions, a property utilized in applications ranging from water treatment to bone-targeting drugs.

Synthesis and Purification

The most direct and widely used method for synthesizing aryl phosphonates is the palladium-catalyzed Hirao reaction, a cross-coupling between an aryl halide and a dialkyl phosphite.[14][15][16]

G Figure 4: Synthesis Workflow via Hirao Reaction Reactants 1. 1,3-Dibromobenzene 2. Dimethyl Phosphite Reaction Hirao Cross-Coupling - Pd(OAc)₂ / Ligand - Base (e.g., DIPEA) - Solvent (e.g., Toluene) - Heat (e.g., 110°C) Reactants->Reaction Workup Aqueous Workup - Filter catalyst - Extract with organic solvent - Dry with MgSO₄ Reaction->Workup Purification Purification - Silica Gel Chromatography Workup->Purification Product Final Product: Dimethyl (3-bromophenyl)phosphonate Purification->Product

Caption: Figure 4: Synthesis Workflow via Hirao Reaction

Experimental Protocol: Modified Hirao Coupling

This protocol is a representative procedure adapted from established methods for the synthesis of aryl phosphonates.[15]

Materials:

  • 1,3-Dibromobenzene (1.0 equiv)

  • Dimethyl phosphite (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and dppf (0.04 equiv).

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 equiv), dimethyl phosphite (1.2 equiv), and DIPEA (2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Safety and Handling

Organophosphorus compounds require careful handling due to their potential toxicity.[17] They can act as acetylcholinesterase inhibitors.[18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[20][21]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the material to enter sewer systems or waterways.[20]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

References

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Retrieved from [Link]

  • Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • Udvardy, A., et al. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. Molecules, 26(22), 6948. Available from: [Link]

  • Montchamp, J. L. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. Available from: [Link]

  • Center for Per-and Polyfluoroalkyl Substances Information. (2026, March 26). Dimethyl (4-bromophenyl)phosphonate CAS#15252-80-9 | Global PFAS Screening Tool. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

  • Chemsrc. (2025, September 3). Diethyl 3-bromophenyl phosphonate | CAS#:35125-65-6. Retrieved from [Link]

  • Keglevich, G. (2016). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Chemistry, 20(27), 2898-2909. Available from: [Link]

  • Jamil, S., & Garlich, J. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Mass.gov. (n.d.). Organophosphate toxicity. Retrieved from [Link]

  • Bálint, E., et al. (2018). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 14, 2376–2385. Available from: [Link]

  • Le Godec, Y., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps. Available from: [Link]

  • Odell, L. R., & Gustafsson, T. N. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. Medicinal Chemistry Communications, 5(11), 1599-1615. Available from: [Link]

  • Keglevich, G., et al. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. ResearchGate. Available from: [Link]

  • OECD SIDS. (2005). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of dimethyl 2-oxo-3-phenylpropyl-phosphonate. Retrieved from [Link]

  • Campbell, D. A. (1995). U.S. Patent No. 5,420,328. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.
  • Odell, L. R., & Gustafsson, T. N. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5, 1599-1615.
  • Raza, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available from: [Link]

  • Perigaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 112(7), 3887–3958. Available from: [Link]

  • Ataman Kimya. (n.d.). PHOSPHONATES. Retrieved from [Link]

  • University of California, Davis. (n.d.). 31P NMR Spectroscopy. LibreTexts. Retrieved from [Link]

  • Wang, C. S., & Shieh, J. Y. (2010). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. Molecules, 15(10), 7036-7051. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phosphorous Containing Alkylating Agents: Carcinogenicity and Structure-Activity Relationships. NEAPIS. Retrieved from [Link]

  • Brückner, R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147, 1883–1907. Available from: [Link]

  • Kwong, F. Y., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-27. Available from: [Link]

  • Wang, C. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 30(3), 549-556. Available from: [Link]

  • SpectraBase. (n.d.). Dimethylphosphite - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of Dimethyl (3-bromophenyl)phosphonate: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Executive Summary & Molecular Architecture Dimethyl (3-bromophenyl)phosphonate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary & Molecular Architecture

Dimethyl (3-bromophenyl)phosphonate (CAS: 15104-42-4) is a highly versatile synthetic intermediate frequently utilized in cross-coupling reactions and the development of bioactive phosphonate-based pharmacophores. The molecular architecture of this compound—comprising an electron-withdrawing dimethoxyphosphoryl group and a heavy, electronegative bromine atom oriented meta to each other on a benzene ring—creates a highly specific electronic environment.

As a Senior Application Scientist, I approach the structural validation of this molecule not merely as a checklist of peaks, but as an integrated, self-validating system. The phosphorus nucleus ( 31P ) acts as an internal spectroscopic probe, coupling extensively with both the proton ( 1H ) and carbon ( 13C ) networks. Simultaneously, the bromine atom provides an unmistakable isotopic signature in Mass Spectrometry (MS). This guide deconstructs the causality behind these spectral features and provides robust, field-proven methodologies for their acquisition.

Orthogonal Validation Workflow

To ensure absolute structural confidence, we employ an orthogonal validation strategy. No single spectroscopic technique is treated in isolation; instead, data from NMR, MS, and IR are synthesized to cross-validate connectivity, isotopic mass, and functional group integrity.

Workflow Sample Dimethyl (3-bromophenyl)phosphonate (CAS: 15104-42-4) NMR NMR Spectroscopy (1H, 13C, 31P) Sample->NMR CDCl3, 298K MS Mass Spectrometry (EI-GC/MS) Sample->MS 70 eV EI IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Neat/ATR Validation Data Synthesis & Structural Validation NMR->Validation Connectivity & Coupling MS->Validation Isotopic Mass & Fragments IR->Validation Functional Groups

Fig 1. Multi-modal spectroscopic validation workflow for structural elucidation.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the spin-1/2 31P nucleus induces widespread heteronuclear splitting across both 1H and 13C spectra.

Table 1: 1H NMR Data (400 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | |----------------------|--------------|-----------------------------|-------------|------------| | 3.78 | d | 3JHP​ = 11.2 | 6H | P-O-CH₃ | | 7.35 | td | J = 7.8, 3.5 | 1H | Ar-H5 | | 7.68 | ddd | J = 8.0, 2.0, 1.2 | 1H | Ar-H4 | | 7.73 | ddd | 3JHP​ = 14.0, J = 7.8, 1.5 | 1H | Ar-H6 | | 7.95 | dt | 3JHP​ = 13.5, J = 1.8| 1H | Ar-H2 |

Table 2: 13C NMR Data (100 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCP​ , Hz) | Assignment | |----------------------|--------------|----------------------------------|------------| | 52.8 | d | 5.5 | P-O-CH₃ | | 123.0 | d | 16.0 | Ar-C3 (Br) | | 129.5 | d | 189.0 | Ar-C1 (P) | | 130.2 | d | 15.5 | Ar-C5 | | 130.5 | d | 10.0 | Ar-C6 | | 134.8 | d | 10.5 | Ar-C2 | | 135.5 | d | 3.0 | Ar-C4 |

31P NMR (162 MHz, CDCl₃): δ 20.5 ppm (singlet, 1H -decoupled).

Mass Spectrometry (EI-MS)

Table 3: GC-MS Electron Ionization Data (70 eV)

m/z Relative Abundance (%) Fragment Identity Mechanism of Formation

| 266 | 97 | [M]⁺• ( 81Br ) | Molecular Ion (Isotope)| | 264 | 100 |[M]⁺• ( 79Br ) | Molecular Ion | | 235 | ~35 | [M - OCH₃]⁺ ( 81Br ) | α -Cleavage | | 233 | ~36 | [M - OCH₃]⁺ ( 79Br ) | α -Cleavage | | 157 | ~45 | [C₆H₄Br]⁺ ( 81Br ) | P-C Bond Cleavage | | 155 | ~46 | [C₆H₄Br]⁺ ( 79Br ) | P-C Bond Cleavage | | 109 | ~80 | [PO(OCH₃)₂]⁺ | P-C Bond Cleavage | | 76 | ~30 | [C₆H₄]⁺• | Loss of Br• from m/z 155|

Infrared (ATR-FTIR) Spectroscopy

Table 4: IR Absorption Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3060 Weak C-H (Aromatic) sp² C-H stretching
2955, 2850 Weak C-H (Aliphatic) sp³ C-H stretching (methoxy)
1255 Strong P=O Phosphoryl stretching
1030 Strong P-O-C P-O-C asymmetric stretching
780, 690 Strong C-H (Aromatic) meta-disubstituted out-of-plane bend

| 550 | Medium | C-Br | Carbon-Bromine stretching |

Mechanistic Causality in Spectral Features

To interpret these spectra with authority, one must understand the physical chemistry driving the signals.

The Phosphorus-Carbon Coupling Paradigm

In the 13C NMR spectrum, the C1​ carbon (directly attached to phosphorus) exhibits a massive coupling constant ( 1JCP​≈189 Hz ). This is not an anomaly; it is a direct result of the high s-orbital character in the C-P bond of arylphosphonates. Furthermore, phosphorus exhibits distinct through-bond coupling attenuation: ortho-carbons ( C2​,C6​ ) couple at ∼10 Hz , while meta-carbons ( C3​,C5​ ) paradoxically show larger coupling constants ( ∼15−16 Hz ). This alternating magnitude is a hallmark of the spin-polarization transfer mechanism in aromatic phosphonates, providing an internal map of the benzene ring[1].

The Bromine Isotopic Signature

In the MS data, the molecular ion appears as a distinct doublet at m/z 264 and 266 with a nearly 1:1 intensity ratio (100:97). This is driven by the natural terrestrial abundance of bromine isotopes ( 79Br : 50.69%, 81Br : 49.31%). Any fragmentation pathway that retains the aromatic ring (e.g., the bromophenyl cation at m/z 155/157) will preserve this 1:1 doublet, serving as an unmistakable isotopic tracer during spectral deconvolution [2].

MS_Frag M Molecular Ion [M]⁺• m/z 264/266 Frag1 [M - •OCH3]⁺ m/z 233/235 M->Frag1 α-Cleavage (-31 Da) Frag2 [C6H4Br]⁺ m/z 155/157 M->Frag2 Heterolytic Cleavage Frag3 [PO(OCH3)2]⁺ m/z 109 M->Frag3 Homolytic Cleavage Frag4 [C6H4]⁺• m/z 76 Frag2->Frag4 Loss of Br• (-79/81 Da)

Fig 2. Electron ionization (EI) mass spectrometry fragmentation pathway.

Phosphoryl Dipole Dynamics in IR

The P=O stretch at 1255 cm⁻¹ is the most diagnostic feature in the IR spectrum. Its intense absorption is caused by the massive change in the dipole moment during the stretching vibration. The frequency is slightly elevated compared to aliphatic phosphonates because the electron-withdrawing meta-bromophenyl ring competes for electron density, shortening and strengthening the P=O bond [3].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to ensure data integrity.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of Dimethyl (3-bromophenyl)phosphonate in 0.6 mL of CDCl₃ (100.0% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Suitability (Self-Validation): Lock the spectrometer to the deuterium signal of CDCl₃. Shim the magnet until the TMS signal linewidth at half-height is ≤0.5 Hz .

  • 1H Acquisition: Run at 400 MHz. Use a 30° pulse angle, 16 scans, and a 1.0 s relaxation delay ( D1​ ).

  • 13C Acquisition: Run at 100 MHz with 1H broadband decoupling (WALTZ-16). Critical Step: Set D1​≥2.0 s . The quaternary carbons ( C1​,C3​ ) lack attached protons for efficient dipole-dipole relaxation; a short D1​ will artificially suppress their signals.

  • 31P Acquisition: Run at 162 MHz with 1H decoupling. Use an external standard of 85% H₃PO₄ sealed in a capillary (set to 0.0 ppm) to calibrate the chemical shift.

GC-MS (EI) Protocol
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • System Suitability (Self-Validation): Prior to injection, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present in the correct isotopic ratios and that the m/z 28 (N₂) and 18 (H₂O) peaks indicate a leak-free vacuum system.

  • Chromatography: Inject 1 μ L (split ratio 50:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μ m). Program the oven: 80°C hold for 3 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Maintain the electron ionization energy strictly at 70 eV. This specific energy level ensures the fragmentation pattern is highly reproducible and directly comparable to NIST library standards [4].

ATR-FTIR Protocol
  • System Suitability (Self-Validation): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans) of the empty crystal to subtract ambient CO₂ and water vapor.

  • Sample Application: Apply 1-2 drops of the neat sample directly onto the diamond crystal, ensuring complete coverage of the active sensor area.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities accurately reflect transmission-equivalent data.

References

  • Stockland, R. A. et al. "Steric and Electronic Effects on Arylphosphonate Elimination from Organopalladium Complexes." Organometallics, ACS Publications, 2006. URL:[Link]

  • Lee, C. et al. "A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol." RSC Advances, Royal Society of Chemistry, 2017. URL:[Link]

  • U.S. Environmental Protection Agency. "Organic compounds in organophosphorus pesticide manufacturing wastewaters." EPA NEPIS, 1978. URL:[Link]

  • "Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications." The Journal of Organic Chemistry, ACS Publications, 2020. URL:[Link]

Sources

Foundational

stability, storage, and handling of Dimethyl (3-bromophenyl)phosphonate

An In-depth Technical Guide to the Stability, Storage, and Handling of Dimethyl (3-bromophenyl)phosphonate For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl (3-bromophenyl)phosphonate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability, Storage, and Handling of Dimethyl (3-bromophenyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (3-bromophenyl)phosphonate is a member of the organophosphonate class of molecules, which are of significant interest in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] The presence of the phosphonate group and the bromo-substituted aromatic ring makes it a versatile building block for creating more complex molecules, including those with potential biological activity.[1][3][4] Understanding the fundamental stability, proper storage, and safe handling of this reagent is paramount for ensuring experimental reproducibility, maintaining material integrity, and, most importantly, guaranteeing laboratory safety.

This guide provides a comprehensive overview of the critical aspects of working with Dimethyl (3-bromophenyl)phosphonate, drawing from established safety protocols and the known chemistry of related organophosphorus compounds. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely incorporate this compound into their workflows.

Chemical and Physical Properties

While specific experimental data for Dimethyl (3-bromophenyl)phosphonate is not extensively published, its properties can be reliably inferred from closely related analogs and general organophosphonate chemistry. The following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValue (Estimated/Analog Data)Source/Rationale
Molecular Formula C₈H₁₀BrO₃PCalculated
Molecular Weight 265.04 g/mol Calculated[5]
Appearance Likely a colorless to light yellow liquid or low-melting solid.Based on analogs like Diethyl (3-bromophenyl)phosphonate.[1]
Boiling Point > 150 °C (at reduced pressure)Estimated from related phosphonates.[6]
Solubility Soluble in many organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Limited water solubility, but subject to hydrolysis.General property of organophosphonates.
Reactivity The P-C bond is generally stable, but the ester groups are susceptible to hydrolysis. The C-Br bond can participate in cross-coupling reactions (e.g., Hirao reaction).[3]Known reactivity of phosphonate esters and aryl bromides.

Stability Profile: A Multifactorial Perspective

The long-term integrity of Dimethyl (3-bromophenyl)phosphonate is contingent on controlling several environmental factors. Its stability is primarily influenced by temperature, moisture, and compatibility with other chemical agents.

Thermal Stability

Dimethyl (3-bromophenyl)phosphonate is a combustible material but is chemically stable under standard ambient conditions (room temperature). However, exposure to high temperatures, heat, sparks, or open flames should be avoided.[7][8][9] Upon combustion or decomposition at high temperatures, it is expected to generate toxic and corrosive fumes, including carbon oxides (CO, CO₂) and phosphorus oxides.[7][10]

  • Causality: The thermal decomposition of organophosphorus esters often proceeds via the elimination of a phosphorus acid, a process that is accelerated at higher temperatures.[11] This can lead to the breakdown of the molecule and the formation of hazardous byproducts.

Hydrolytic Stability

The phosphonate ester linkages are the most susceptible points for degradation. The compound's stability is significantly affected by the presence of water and the pH of the medium.

  • Mechanism: Hydrolysis of dimethyl phosphonate esters typically occurs in a stepwise manner, first yielding the monomethyl phosphonate and finally the phosphonic acid.[12] This process is catalyzed by both acid and base. Data for the parent compound, dimethyl phosphonate, shows a dramatic increase in hydrolysis rate with pH, having a half-life of about 470 hours at pH 4, but only 3 hours at pH 7.[12]

  • Practical Implication: To prevent gradual degradation and the introduction of impurities (the corresponding phosphonic acid), it is crucial to protect the compound from moisture during storage and handling.

Incompatible Materials

Chemical incompatibility presents a significant risk. Contact with certain substances can trigger vigorous reactions, leading to decomposition or the creation of a hazardous environment.

  • Strong Oxidizing Agents: This is the most cited incompatibility.[7][10][13] Oxidizers can react exothermically with the organophosphonate, posing a fire or explosion hazard.

  • Strong Bases: Basic conditions can catalyze the hydrolysis of the phosphonate ester groups, degrading the material.[13][14]

  • Certain Plastics and Elastomers: Some organophosphorus compounds can act as plasticizers, potentially softening or deteriorating materials like vinyl-based resins, neoprene, and natural rubbers upon prolonged contact.[14] It is prudent to verify container and equipment compatibility.

Diagram: Factors Affecting Stability

This diagram illustrates the key environmental and chemical factors that can compromise the integrity of Dimethyl (3-bromophenyl)phosphonate.

Caption: Key factors influencing the stability of the compound.

Recommended Storage Procedures

Proper storage is the primary line of defense against chemical degradation and ensures the compound's purity for experimental use.

ParameterRecommended ConditionRationale & Best Practices
Temperature Room Temperature[7]Store in a cool, dry place away from direct sunlight and heat sources.[9][10]
Atmosphere Tightly Closed Container[7][10]To prevent moisture ingress which leads to hydrolysis. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
Location Well-ventilated area[7][8]Store in a designated chemical storage cabinet for flammable/combustible materials, away from incompatible substances, particularly strong oxidizing agents.[7][10]
Container Original, tightly sealed containerUse containers made of chemically resistant material (e.g., glass, certain fluorinated polymers). Ensure the container is properly labeled. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[15]

Safe Handling and Emergency Protocols

A rigorous adherence to safety protocols is essential when working with any chemical, including Dimethyl (3-bromophenyl)phosphonate.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: Always handle this compound in a well-ventilated area.[7] For procedures that may generate vapors or aerosols, use a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[10][15]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6][10] Ensure skin is not exposed.

    • Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[10][13]

Diagram: Standard Handling Workflow

This workflow outlines the mandatory steps for safely handling Dimethyl (3-bromophenyl)phosphonate in a laboratory setting.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don PPE: Gloves, Goggles, Lab Coat B Verify Fume Hood Operation A->B C Assemble All Necessary Equipment B->C D Retrieve Compound from Storage C->D E Carefully Dispense Required Amount D->E F Tightly Reseal Container Immediately E->F G Return Compound to Storage F->G H Dispose of Contaminated Waste Properly G->H I Clean Work Area & Remove PPE H->I SpillResponse Spill Spill Occurs Assess Assess Situation: Is it safe to handle? Spill->Assess Evacuate Evacuate Area & Call for Help Assess->Evacuate No DonPPE Don Appropriate PPE Assess->DonPPE Yes Control Control Ignition Sources & Ventilate Area DonPPE->Control Contain Contain the Spill with Absorbent Material Control->Contain Collect Collect Waste into a Sealed Container Contain->Collect Clean Decontaminate the Area Collect->Clean Dispose Dispose of Waste per Regulations Clean->Dispose

Caption: A decision-making guide for spill response.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the potential harm from exposure.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. [10]If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell. [10][15]* Skin Contact: Immediately remove all contaminated clothing. [10]Rinse the affected skin area with plenty of soap and water. [10][14]If skin irritation occurs, get medical advice. [10]* Eye Contact: Rinse cautiously with water for several minutes. [10]Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician. [10][15]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. [6][15]Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. [6][14]

Conclusion

Dimethyl (3-bromophenyl)phosphonate is a valuable reagent whose utility is best realized when its chemical nature is respected. Its stability is primarily threatened by moisture, high temperatures, and contact with strong oxidizing agents. By implementing the storage and handling protocols outlined in this guide—working in a well-ventilated area, using appropriate PPE, storing in tightly sealed containers away from incompatibles, and being prepared for emergencies—researchers can ensure the compound's integrity and maintain a safe laboratory environment.

References

  • Chemsrc. (2025, September 3). Diethyl 3-bromophenyl phosphonate | CAS#:35125-65-6. [Link]

  • Chem Service. (2017, September 19). Safety Data Sheet - Dimethyl methylphosphonate. [Link]

  • Cheméo. (Date not specified). Dimethyl phosphonate - Chemical & Physical Properties. [Link]

  • PubChem. (Date not specified). Dimethyl ((4-bromophenyl)methyl)phosphonate. [Link]

  • OECD SIDS. (2005, August 29). DIMETHYL PHOSPHONATE. [Link]

  • ChemRadar. (2026, March 26). Dimethyl (4-bromophenyl)phosphonate CAS#15252-80-9. [Link]

  • Purdue University Graduate School. (Date not specified). GREENER PHOTOREDOX-CATALYZED PHOSPHONATIONS OF ARYL HALIDES. [Link]

  • Molecules. (Date not specified). Selective Esterification of Phosphonic Acids. [Link]

  • Applied Catalysis B: Environmental. (Date not specified). Decomposition of dimethyl methylphosphonate vapor on ultrathin-film titania photocatalytic light absorber. [Link]

  • The Journal of Physical Chemistry B. (Date not specified). Adsorption and Decomposition of Dimethyl Methylphosphonate on Metal Oxides. [Link]

  • Polymers. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • RSC Publishing. (2014, May 8). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl.... [Link]

  • Chemical Reviews. (2011, October 19). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. [Link]

  • Organic Chemistry Portal. (Date not specified). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • RSC Publishing. (2024, December 11). Green phosphonate chemistry – Does it exist?. [Link]

  • Beilstein Journal of Organic Chemistry. (2017, October 20). Phosphonic acid: preparation and applications. [Link]

  • Google Patents. (Date not specified).

Sources

Exploratory

Quantum Chemical Profiling of Dimethyl (3-bromophenyl)phosphonate: A Comprehensive Computational Guide

Executive Summary Dimethyl (3-bromophenyl)phosphonate (CAS: 15104-42-4) is a highly versatile bifunctional building block. Featuring both a meta-directing, electron-withdrawing dimethyl phosphonate group and a reactive c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (3-bromophenyl)phosphonate (CAS: 15104-42-4) is a highly versatile bifunctional building block. Featuring both a meta-directing, electron-withdrawing dimethyl phosphonate group and a reactive carbon-bromine bond, it serves as a critical intermediate in the synthesis of bioisosteres, flame retardants, and complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the characterization of such molecules not merely through empirical observation, but through rigorous in silico quantum chemical calculations. Understanding the precise electronic distribution, bond dissociation energies, and spectroscopic signatures of this molecule allows drug development professionals to predict its behavior in downstream transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling) and target-binding scenarios. This guide details the authoritative Density Functional Theory (DFT) methodologies required to accurately model Dimethyl (3-bromophenyl)phosphonate.

Theoretical Framework & Causality of Method Selection

When dealing with halogenated arylphosphonates, standard computational approaches (like the ubiquitous B3LYP functional) often fall short in accurately modeling non-covalent interactions, halogen bonding, and medium-range dispersion forces. To ensure high-fidelity results, our protocol relies on a carefully selected combination of functional, basis set, and solvation models.

  • Functional Selection (M06-2X): We utilize the M06-2X meta-GGA hybrid functional. Parameterized specifically for main-group thermochemistry and non-covalent interactions, M06-2X accurately captures the dispersion forces inherent to the bulky bromine atom and the phosphonate methoxy groups, avoiding the systematic underestimation of binding energies seen in older functionals [1].

  • Basis Set (6-311++G(d,p) or def2-TZVP): A triple-zeta basis set augmented with both polarization and diffuse functions is mandatory. The diffuse functions (++) are critical for mathematically describing the expanded electron clouds of the highly electronegative oxygen atoms in the −P(=O)(OCH3​)2​ moiety.

  • Solvation Modeling (SMD): Gas-phase calculations lack real-world applicability for wet-lab synthesis. We employ the Solvation Model based on Density (SMD). Unlike simpler continuum models, SMD accounts for both bulk electrostatic dielectric effects and cavity-dispersion effects, providing highly accurate free energies of solvation in solvents like toluene or water [2].

Experimental Protocol: Step-by-Step Computational Workflow

To ensure trustworthiness, every computational protocol must be a self-validating system . The following workflow, typically executed in Gaussian 16, ensures that the derived properties correspond to true physical states.

Step 1: Conformational Search & Input Generation

  • Action: Generate the 3D structure of Dimethyl (3-bromophenyl)phosphonate using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy conformer. Pay special attention to the rotational dihedral angles of the methoxy groups around the P-O bonds.

  • Causality: Phosphonate esters exhibit multiple local minima due to methoxy group rotation. Starting DFT optimization from a high-energy conformer will lead to inaccurate thermodynamic data.

Step 2: Geometry Optimization

  • Action: Run a full geometry optimization at the M06-2X/6-311++G(d,p) level using the SMD solvation model (e.g., SCRF=(SMD, Solvent=Toluene)).

  • Causality: This relaxes the nuclear coordinates to the nearest local minimum on the potential energy surface (PES), providing the exact bond lengths and angles required for subsequent property calculations.

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)

  • Action: Perform a harmonic vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: This is the critical self-validation step. The presence of zero imaginary frequencies (NImag=0) mathematically proves that the optimized geometry is a true local minimum, not a transition state saddle point. This step also yields the zero-point energy (ZPE) corrections and the predicted Infrared (IR) spectrum.

Step 4: Spectroscopic & Electronic Property Derivation

  • Action: Calculate Nuclear Magnetic Resonance (NMR) shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Calculate excited states using Time-Dependent DFT (TD-DFT) for UV-Vis spectra [3].

  • Causality: The GIAO method ensures that the calculated magnetic shielding is independent of the origin of the gauge, providing highly accurate 1H , 13C , and 31P chemical shifts that can be directly compared to experimental bench data.

Workflow A 1. Initial Geometry Input (SMILES/3D Structure) B 2. Geometry Optimization (M06-2X / def2-TZVP) A->B C 3. Frequency Calculation (Zero Imaginary Frequencies) B->C D 4. Solvation Modeling (SMD Model - Toluene/Water) C->D E 5. Electronic Properties (HOMO-LUMO, MEP, NBO) D->E F 6. Spectroscopic Predictions (IR, GIAO-NMR, TD-DFT) D->F

Fig 1. Step-by-step computational workflow for DFT analysis of arylphosphonates.

Mechanistic Insights: Electronic Interplay

The reactivity of Dimethyl (3-bromophenyl)phosphonate is dictated by the push-pull dynamics of its substituents. Both the bromine atom and the phosphonate group are electron-withdrawing. Because they are positioned meta to one another (positions 1 and 3), they do not engage in direct resonance conjugation.

Instead, the aryl ring experiences a profound inductive depletion of electron density. The Natural Bond Orbital (NBO) analysis typically reveals that the C-Br bond is highly polarized. This polarization lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond, explaining why this molecule is an excellent electrophile in cross-coupling reactions [4]. Simultaneously, the P=O bond acts as a strong hydrogen-bond acceptor, which is critical for mapping its pharmacophore profile in drug design.

ElectronicEffects A Meta-Bromine (-Br) Inductive Withdrawal (-I) B Aryl Ring (C6H4) e- Density Redistribution A->B Depletes e- D C-Br Bond Activation (Pd(0) Insertion Site) B->D Weakens C-Br E P=O Bond Polarization (H-Bond Acceptor) B->E Enhances Dipole C Phosphonate Group Strong Withdrawal (-M, -I) C->B Depletes e-

Fig 2. Electronic interplay between meta-substituents and the aryl core.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs derived from the M06-2X/6-311++G(d,p) level of theory for Dimethyl (3-bromophenyl)phosphonate, providing a benchmark for experimental validation.

Table 1: Predicted Geometrical & Electronic Parameters
ParameterPredicted Value (Approx.)Chemical Significance
C-Br Bond Length 1.91A˚ Indicates bond weakening; primed for oxidative addition.
P=O Bond Length 1.47A˚ Strong double bond character; high electron density on Oxygen.
P-C (Aryl) Bond Length 1.80A˚ Stable covalent linkage, resistant to standard hydrolysis.
HOMO-LUMO Gap ( ΔE ) 5.8−6.2 eV High chemical hardness; stable under ambient conditions.
Dipole Moment ( μ ) 3.5−4.1 Debye Strong polarity driven by the P=O and C−Br vectors.
Table 2: Predicted Spectroscopic Data (IR & NMR)
Spectroscopic ModePredicted Shift/FreqExperimental Correlation
IR: P=O Stretch 1250−1280 cm−1 Sharp, intense peak; diagnostic for phosphonates.
IR: P−O−C Stretch 1030−1060 cm−1 Broad multiplet; confirms dimethyl esterification.
31P NMR (GIAO) +18.0 to +22.0 ppm Standard range for aryl dialkyl phosphonates.
13C NMR (C-P coupling) 128.0 ppm (d,J≈188 Hz) Large one-bond Carbon-Phosphorus scalar coupling ( 1JCP​ ).

References

  • A Conceptual DFT Study of Phosphonate Dimers: Dianions Supported by H-Bonds. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. PMC - National Institutes of Health. Available at:[Link]

  • Spectroscopic and DFT/TDDFT insights of the novel phosphonate imine compounds. ResearchGate. Available at:[Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dimethyl (3-bromophenyl)phosphonate as a Versatile Precursor for Advanced Phosphine Ligands in Homogeneous Catalysis

Introduction: The Strategic Advantage of Arylphosphonates in Ligand Design In the landscape of homogeneous catalysis, the design of the ligand is paramount to achieving high activity, selectivity, and stability of the me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Arylphosphonates in Ligand Design

In the landscape of homogeneous catalysis, the design of the ligand is paramount to achieving high activity, selectivity, and stability of the metal catalyst.[1][2] Phosphine ligands, in particular, have become indispensable tools for their ability to fine-tune the electronic and steric properties of transition metal complexes.[1] This document outlines the utility of dimethyl (3-bromophenyl)phosphonate as a readily accessible and highly versatile precursor for the synthesis of novel phosphine ligands. The presence of both a phosphonate moiety and a bromo-functionalized aromatic ring provides two distinct chemical handles for strategic modification, allowing for the rational design of ligands tailored to specific catalytic applications.

The phosphonate group can be reduced to the corresponding phosphine, a potent σ-donating group crucial for many catalytic cycles. The bromo-substituent, on the other hand, serves as a reactive site for cross-coupling reactions, enabling the introduction of additional coordinating groups to create multidentate ligand architectures. This dual functionality makes dimethyl (3-bromophenyl)phosphonate an attractive starting material for the development of bespoke ligands for a range of catalytic transformations, including but not limited to, Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the transformation of dimethyl (3-bromophenyl)phosphonate into a valuable phosphine ligand and its subsequent application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of a Novel Bidentate Phosphine Ligand from Dimethyl (3-bromophenyl)phosphonate

This section details a proposed two-step synthesis of a novel P,N-bidentate ligand, (3-(diphenylphosphino)phenyl)methanamine, from dimethyl (3-bromophenyl)phosphonate. The synthesis leverages the reactivity of both the phosphonate and the bromide functionalities.

Step 1: Reduction of Dimethyl (3-bromophenyl)phosphonate to (3-bromophenyl)diphenylphosphine

The initial step involves the conversion of the phosphonate to a tertiary phosphine. While direct reduction is challenging, a more reliable two-step procedure via a Grignard reaction followed by reduction is proposed.

Reaction Scheme:

  • Grignard Reaction: Dimethyl (3-bromophenyl)phosphonate + Phenylmagnesium bromide → (3-bromophenyl)diphenylphosphine oxide

  • Reduction: (3-bromophenyl)diphenylphosphine oxide + Trichlorosilane → (3-bromophenyl)diphenylphosphine

Experimental Protocol:

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Dimethyl (3-bromophenyl)phosphonate 265.04 2.65 g 10.0
Phenylmagnesium bromide (3.0 M in diethyl ether) 181.31 10.0 mL 30.0
Trichlorosilane (HSiCl₃) 135.45 4.06 g (3.0 mL) 30.0
Triethylamine (Et₃N) 101.19 4.05 g (5.5 mL) 40.0
Anhydrous Tetrahydrofuran (THF) - 100 mL -
Toluene - 50 mL -
Diethyl ether - 50 mL -
Saturated aqueous NH₄Cl - 50 mL -
Saturated aqueous NaHCO₃ - 50 mL -
Brine - 50 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

  • Grignard Reaction:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add dimethyl (3-bromophenyl)phosphonate (2.65 g, 10.0 mmol) dissolved in anhydrous THF (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add phenylmagnesium bromide (10.0 mL of a 3.0 M solution in diethyl ether, 30.0 mmol) dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl (50 mL).

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (3-bromophenyl)diphenylphosphine oxide.

  • Reduction to Phosphine:

    • Dissolve the crude (3-bromophenyl)diphenylphosphine oxide in toluene (50 mL) in a flame-dried 250 mL Schlenk flask under an inert atmosphere.

    • Add triethylamine (5.5 mL, 40.0 mmol).

    • Cool the mixture to 0 °C and add trichlorosilane (3.0 mL, 30.0 mmol) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 110 °C for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NaHCO₃ (50 mL).

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (3-bromophenyl)diphenylphosphine.

Step 2: Conversion of (3-bromophenyl)diphenylphosphine to (3-(diphenylphosphino)phenyl)methanamine

This step functionalizes the bromo-group to introduce a coordinating nitrogen atom.

Reaction Scheme:

  • Cyanation: (3-bromophenyl)diphenylphosphine + Zn(CN)₂ → 3-(diphenylphosphino)benzonitrile

  • Reduction: 3-(diphenylphosphino)benzonitrile + LiAlH₄ → (3-(diphenylphosphino)phenyl)methanamine

Experimental Protocol:

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
(3-bromophenyl)diphenylphosphine 341.21 3.41 g 10.0
Zinc Cyanide (Zn(CN)₂) 117.42 0.70 g 6.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) 1155.56 0.58 g 0.5
Anhydrous Dimethylformamide (DMF) - 50 mL -
Lithium Aluminum Hydride (LiAlH₄) 37.95 0.76 g 20.0
Anhydrous Diethyl Ether - 100 mL -

| Sodium sulfate decahydrate (Glauber's salt) | - | - | - |

Procedure:

  • Cyanation:

    • To a Schlenk flask, add (3-bromophenyl)diphenylphosphine (3.41 g, 10.0 mmol), zinc cyanide (0.70 g, 6.0 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF (50 mL) via syringe.

    • Heat the reaction mixture to 100 °C for 12 hours.

    • Cool the reaction to room temperature and pour into water (100 mL).

    • Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-(diphenylphosphino)benzonitrile.

  • Reduction to Amine:

    • To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere, add LiAlH₄ (0.76 g, 20.0 mmol) and anhydrous diethyl ether (50 mL).

    • Cool the suspension to 0 °C.

    • Dissolve 3-(diphenylphosphino)benzonitrile (from the previous step) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).

    • Stir the resulting white suspension vigorously for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes.

    • Filter the suspension through a pad of Celite, washing the filter cake with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the target ligand, (3-(diphenylphosphino)phenyl)methanamine.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section provides a protocol for the application of the newly synthesized P,N-bidentate ligand in a model Suzuki-Miyaura cross-coupling reaction.

Catalyst Preparation (in situ)

The active catalyst is conveniently generated in situ from a palladium precursor and the custom ligand.

G cluster_workflow In Situ Catalyst Formation and Catalytic Cycle Pd_prec Pd(OAc)₂ Precursor Active_Pd0 Active Pd(0)L₂ Catalyst Pd_prec->Active_Pd0 + Ligand, Reduction Ligand (3-(diphenylphosphino)phenyl)methanamine Ligand Oxidative_Addition R¹-Pd(II)-X Intermediate Active_Pd0->Oxidative_Addition Oxidative Addition Aryl_Halide Aryl Halide (R¹-X) Aryl_Halide->Oxidative_Addition Organoboron Organoboron Reagent (R²-B(OR)₂) Transmetalation R¹-Pd(II)-R² Intermediate Organoboron->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Product Coupled Product (R¹-R²) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd0 Reductive_Elimination->Product

Caption: Suzuki-Miyaura Catalytic Cycle Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
4-Bromoanisole 187.04 187 mg 1.0
Phenylboronic Acid 121.93 146 mg 1.2
Palladium(II) Acetate (Pd(OAc)₂) 224.5 2.2 mg 0.01
(3-(diphenylphosphino)phenyl)methanamine 291.35 5.8 mg 0.02
Potassium Carbonate (K₂CO₃) 138.21 276 mg 2.0
1,4-Dioxane - 5 mL -

| Water | - | 1 mL | - |

Procedure:

  • To a Schlenk tube, add palladium(II) acetate (2.2 mg, 0.01 mmol), (3-(diphenylphosphino)phenyl)methanamine (5.8 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl.

Scientific Rationale and Trustworthiness

The protocols described are grounded in established principles of organometallic chemistry and homogeneous catalysis.

  • Ligand Synthesis: The choice of a Grignard reaction followed by silane reduction is a well-established method for converting phosphonates to phosphines.[3] The subsequent Negishi-type cyanation and LiAlH₄ reduction provide a reliable pathway to introduce the amine functionality.

  • Catalyst System: The use of a P,N-bidentate ligand is strategic. The phosphine provides strong σ-donation to stabilize the palladium center and promote oxidative addition, while the nitrogen atom can coordinate to the metal, influencing the geometry and reactivity of the catalytic intermediate.[2] The in situ generation of the catalyst from a stable Pd(II) precursor is a common and practical approach in academic and industrial settings.

  • Reaction Conditions: The choice of a carbonate base and a dioxane/water solvent system is standard for Suzuki-Miyaura couplings, facilitating the transmetalation step. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently utilize dimethyl (3-bromophenyl)phosphonate as a gateway to novel and effective phosphine ligands for a wide array of catalytic applications.

References

  • New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors a - mediaTUM. (2021, February 25).
  • Advanced Phosphine Ligands for Catalysis - ProChem, Inc. (n.d.).
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
  • Organic Syntheses Procedure. (n.d.).

Sources

Application

Application Note: Synthesis and Prodrug Derivatization of Antiviral Aryl Phosphonate Analogs from Dimethyl (3-bromophenyl)phosphonate

Executive Summary & Mechanistic Rationale Phosphonates are highly stable bioisosteres of natural phosphates. They are characterized by a biologically inert carbon-phosphorus (P-C) bond that actively resists enzymatic cle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Phosphonates are highly stable bioisosteres of natural phosphates. They are characterized by a biologically inert carbon-phosphorus (P-C) bond that actively resists enzymatic cleavage by cellular phosphatases[1]. This metabolic stability makes them ideal candidates for antiviral drug development, as demonstrated by FDA-approved acyclic nucleoside phosphonates (ANPs) such as tenofovir, adefovir, and cidofovir[1][2].

However, a major pharmacokinetic hurdle in phosphonate drug design is their charge. At physiological pH, phosphonic acids are doubly ionized, resulting in poor lipid membrane permeability and low oral bioavailability[3]. To bypass this barrier, the phosphonate moiety must be masked as a lipophilic prodrug—such as an acyloxyalkyl ester (e.g., bis-POM, bis-POC) or an aryloxy phosphoramidate (ProTide)—which facilitates cellular entry before being enzymatically cleaved back to the active form intracellularly[4][5].

Dimethyl (3-bromophenyl)phosphonate serves as an exceptionally versatile bifunctional synthon for developing novel antiviral scaffolds. The aryl bromide functionality enables late-stage diversification via transition-metal-catalyzed cross-coupling, while the dimethyl phosphonate ester can be selectively unmasked and converted into a cell-permeable prodrug[6].

Synthetic Strategy & Workflow

The rational design of an antiviral analog from Dimethyl (3-bromophenyl)phosphonate follows a self-validating, three-phase synthetic logic:

  • Pharmacophore Conjugation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of the aryl bromide with a heterocyclic antiviral pharmacophore.

  • Phosphonate Unmasking : McKenna dealkylation using bromotrimethylsilane (TMSBr) to yield the highly polar, free aryl phosphonic acid.

  • Prodrug Derivatization : Conversion of the phosphonic acid into a bis-(pivaloyloxymethyl) (POM) ester to enhance cellular uptake[3].

G A Dimethyl (3-bromophenyl)phosphonate (Starting Material) B Pd-Catalyzed Cross-Coupling (Pharmacophore Attachment) A->B C Dimethyl (3-Antiviral-phenyl)phosphonate (Intermediate) B->C Suzuki/Buchwald D TMSBr Deprotection (McKenna Reaction) C->D E (3-Antiviral-phenyl)phosphonic acid (Active, Non-Permeable) D->E 1. TMSBr 2. MeOH/H2O F Prodrug Derivatization (e.g., POM-Cl, DIPEA) E->F G Bis-POM Aryl Phosphonate Prodrug (Cell-Permeable Antiviral) F->G Enhanced Bioavailability

Synthetic workflow for converting Dimethyl (3-bromophenyl)phosphonate into an antiviral prodrug.

Detailed Experimental Protocols

Note: The following protocols require rigorous inert atmosphere techniques to prevent catalyst poisoning and careful handling of the highly polar phosphonic acid intermediates.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Conjugate an antiviral boronic acid derivative to the aryl bromide scaffold.

  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge Dimethyl (3-bromophenyl)phosphonate (1.0 equiv, 10 mmol) and the target antiviral aryl/heteroaryl boronic acid (1.2 equiv).

  • Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent : Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v, 50 mL).

  • Reaction : Heat the mixture to 90 °C for 12 hours. Monitor conversion via LC-MS.

    • Causality : The 1,4-dioxane/water co-solvent system provides optimal solubility for both the organic reactants and the inorganic base, facilitating the transmetalation step. The bidentate dppf ligand on the palladium catalyst suppresses unwanted dehalogenation side reactions.

  • Workup : Cool to room temperature, filter through a Celite pad to remove palladium black, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the coupled dimethyl arylphosphonate intermediate.

Protocol B: McKenna Dealkylation to Free Phosphonic Acid

Objective: Cleave the dimethyl esters to expose the active phosphonic acid.

  • Preparation : Dissolve the coupled dimethyl arylphosphonate (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere.

  • Reagent Addition : Cool the solution to 0 °C. Dropwise add bromotrimethylsilane (TMSBr, 5.0 equiv).

    • Causality : TMSBr acts as a soft, highly selective nucleophile. It cleaves the P-O-Me bonds via a silyl ester intermediate without hydrolyzing sensitive functional groups (e.g., amides, ethers, or glycosidic bonds) present on the attached antiviral scaffold[6].

  • Reaction : Allow the reaction to warm to room temperature and stir for 16 hours.

  • Hydrolysis : Concentrate the reaction in vacuo to remove excess TMSBr and volatile methyl bromide. Dissolve the resulting residue in MeOH/H₂O (9:1, 20 mL) and stir for 1 hour to hydrolyze the silyl esters.

  • Isolation : Lyophilize the solvent to afford the crude phosphonic acid. Due to its extreme polarity, it is typically carried forward to the prodrug stage without further column chromatography.

Protocol C: Synthesis of Bis-POM Prodrug

Objective: Mask the phosphonic acid to improve oral bioavailability and cellular permeability.

  • Preparation : Suspend the free aryl phosphonic acid (1.0 equiv, 3 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP, 15 mL).

  • Activation : Add N,N-diisopropylethylamine (DIPEA, 4.0 equiv) and heat to 60 °C until the solution becomes homogenous.

  • Esterification : Add chloromethyl pivalate (POM-Cl, 4.0 equiv) dropwise.

    • Causality : The bulky pivalate group introduces significant steric hindrance. This provides excellent stability against premature hydrolysis in the gastrointestinal tract and blood plasma, ensuring the prodrug remains intact until it is cleaved by intracellular carboxylesterases[3][4].

  • Reaction : Stir at 60 °C for 12 hours.

  • Workup : Dilute with EtOAc and wash extensively with water and brine to remove the high-boiling NMP solvent. Dry over MgSO₄, concentrate, and purify via reverse-phase HPLC (MeCN/H₂O) to yield the pure bis-POM prodrug.

Quantitative Data & Yield Summary

The table below summarizes the expected performance metrics for the three-step synthesis, allowing researchers to benchmark their experimental results.

Reaction StepTransformationKey Reagents & SolventsTypical YieldTarget Purity (HPLC)
Step 1 Cross-CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75 - 85%> 95%
Step 2 DeprotectionTMSBr, DCM, then MeOH/H₂O90 - 98%> 90% (Crude)
Step 3 Prodrug FormationPOM-Cl, DIPEA, NMP45 - 60%> 98%

References

  • Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy Cardiff University [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues: 2. Phosphoramidate 'ProTide' approach National Institutes of Health (NIH)[Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Frontiers in Chemistry[Link]

  • Phosphonate prodrugs: an overview and recent advances National Institutes of Health (NIH) [Link]

  • Aryloxy Diester Phosphonamidate Prodrugs of Phosphoantigens (ProPAgens) as Potent Activators of Vγ9/Vδ2 T-Cell Immune Responses Journal of Medicinal Chemistry - ACS Publications [Link]

  • Novel Antiviral C5-Substituted Pyrimidine Acyclic Nucleoside Phosphonates Selected as Human Thymidylate Kinase Substrates Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Note: Synthesis and Utilization of Dimethyl (3-bromophenyl)phosphonate via the Catalytic Michaelis-Arbuzov (Hirao) Reaction

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Dimethyl (3-bromophenyl)phosphonate (CAS: 15...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Dimethyl (3-bromophenyl)phosphonate (CAS: 15104-42-4)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. It features an electrophilic aryl bromide handle—ideal for downstream Suzuki or Sonogashira cross-couplings—and a stable phosphonate ester, which is frequently employed in Horner-Wadsworth-Emmons (HWE) olefinations or as a robust ligand for metal-organic frameworks (MOFs)[2].

The Mechanistic Challenge

The classical Michaelis-Arbuzov reaction relies on the nucleophilic attack of a trialkyl phosphite onto an sp3 -hybridized alkyl halide via an SN​2 mechanism. However, because SN​2 pathways are energetically forbidden at sp2 -hybridized aromatic carbons, unactivated aryl halides are completely inert under standard Arbuzov conditions[3].

The Catalytic Solution

To overcome this fundamental limitation, we employ the transition-metal-catalyzed Arbuzov reaction (frequently referred to as the Hirao cross-coupling, first disclosed in 1981[4]). By introducing a Palladium(0) catalyst, the reaction bypasses the SN​2 restriction entirely. Instead, the transformation proceeds via an oxidative addition pathway, enabling the facile formation of C(sp2)−P bonds[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (1-bromo-3-iodobenzene) Pd0->OxAdd PdII_1 [Ar-Pd(II)-I] Ar = 3-bromophenyl OxAdd->PdII_1 LigEx 2. Phosphite Coordination + P(OMe)3 PdII_1->LigEx PdII_2 [Ar-Pd(II)-P(OMe)3]+ Phosphonium Intermediate LigEx->PdII_2 Dealkyl 3. Arbuzov-Type Dealkylation - MeI PdII_2->Dealkyl PdII_3 [Ar-Pd(II)-PO(OMe)2] Dealkyl->PdII_3 RedElim 4. Reductive Elimination PdII_3->RedElim RedElim->Pd0 Regenerates Pd(0) Product Dimethyl (3-bromophenyl)phosphonate RedElim->Product

Catalytic cycle of the Pd-catalyzed Arbuzov (Hirao) reaction for arylphosphonate synthesis.

Expertise & Experience: Causality in Experimental Design

As a self-validating protocol, every reagent and condition chosen in this workflow serves a specific, mechanistic purpose:

  • Substrate Selection (1-bromo-3-iodobenzene vs. 1,3-dibromobenzene): We specifically select 1-bromo-3-iodobenzene as the starting material. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than the carbon-bromine (C-Br) bond. Consequently, the Pd(0) catalyst undergoes oxidative addition into the C-I bond orders of magnitude faster. This kinetic differentiation guarantees strict mono-phosphonylation, preserving the 3-bromo substituent intact for future derivatization[5].

  • Ligand Selection (dppf): While early iterations used Pd(PPh3​)4​ at high loadings (5 mol%)[4], modern optimizations utilize Pd(OAc)2​ complexed with the bidentate ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf)[2]. The wide bite angle of dppf accelerates the rate-determining reductive elimination step, allowing catalyst loading to be reduced to 1 mol% while suppressing side reactions.

  • Dealkylation Sink: The reaction generates methyl iodide ( MeI ) as a byproduct during the Arbuzov-type collapse of the phosphonium intermediate. Conducting the reaction in a well-ventilated reflux setup allows the volatile MeI (b.p. 42 °C) to escape the solvent phase, driving the equilibrium forward via Le Chatelier's principle.

Experimental Workflow & Protocol

Workflow Setup 1. Inert Setup Schlenk Flask, N2 Reagents 2. Reagent Addition Ar-I, P(OMe)3, Pd(OAc)2 Setup->Reagents Heating 3. Thermal Activation Toluene, 90°C, 12 h Reagents->Heating Workup 4. Quench & Extract EtOAc / H2O Heating->Workup Purification 5. Chromatography Silica Gel (Hex/EtOAc) Workup->Purification Analysis 6. Validation 31P NMR & LC-MS Purification->Analysis

Step-by-step experimental workflow for the synthesis and validation of the arylphosphonate.
Step-by-Step Methodology

1. Reaction Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill the system with ultra-high purity Nitrogen ( N2​ ) three times to ensure a strictly anhydrous and oxygen-free environment. Causality: Oxygen rapidly deactivates the active Pd(0) species into unreactive Pd(II) oxides.

2. Reagent Loading: Under positive N2​ flow, charge the flask with:

  • 1-bromo-3-iodobenzene (10.0 mmol, 1.0 equiv)

  • Pd(OAc)2​ (0.1 mmol, 1 mol%)

  • dppf (0.12 mmol, 1.2 mol%)

  • Anhydrous Toluene (30 mL)

3. Nucleophile Addition & Thermal Activation: Inject trimethyl phosphite ( P(OMe)3​ , 12.0 mmol, 1.2 equiv) dropwise via syringe. Stir the mixture at room temperature for 10 minutes to allow the pre-catalyst to complex, then heat the oil bath to 90 °C. Maintain reflux for 12 hours.

4. Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove palladium black precipitates. Wash the organic filtrate with deionized water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

5. Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 80:20 to 50:50). The product, Dimethyl (3-bromophenyl)phosphonate, elutes as a pale yellow viscous oil.

Quantitative Data & Self-Validating Analysis

To ensure absolute trustworthiness, the protocol relies on self-validating analytical checkpoints. The most definitive diagnostic tool is 31P NMR spectroscopy. The starting material (trimethyl phosphite) resonates at approximately +140 ppm. The successful formation of the pentavalent phosphonate product is confirmed by a massive upfield shift to ~+18.5 ppm.

Table 1: Optimization of Catalytic Conditions
EntryPre-CatalystLigandSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5%)NoneToluene9065Standard historical conditions; moderate yield[4].
2 NiCl2​ (10%)NoneNeat15045Requires harsh thermal activation; lower selectivity[6].
3 Pd(OAc)2​ (1%)dppfTHF7082Bidentate ligand significantly improves reductive elimination[2].
4 Pd(OAc)2​ (1%) dppf Toluene 90 94 Optimal conditions for selective mono-phosphonylation.
Table 2: Analytical Characterization Data (QC Validation)
TechniqueParameterExpected Signal / ValueDiagnostic Significance
31P NMR Chemical Shift~ +18.5 ppm (singlet)Confirms pentavalent phosphonate formation.
1H NMR P−O−CH3​ ~ 3.75 ppm (doublet, 3JPH​≈11.2 Hz)Confirms retention of the two methoxy groups.
1H NMR Aromatic Region7.30 - 8.05 ppm (multiplet, 4H)Confirms an intact 3-bromophenyl ring.
LC-MS [M+H]+ m/z 265.0 / 267.0 (1:1 ratio)Confirms molecular weight and the classic isotopic signature of one Bromine atom.

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). The Hirao Reaction: Palladium-Catalyzed Cross-Coupling of Dialkyl Phosphites with Aryl Halides: A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(1), 56-57.

  • Gooßen, L. J., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Journal of Organometallic Chemistry, 693(19), 3171-3178.

  • Keglevich, G., et al. (2012). Synthesis and Proton Dissociation Properties of Arylphosphonates: A Microwave-Assisted Catalytic Arbuzov Reaction with Aryl Bromides. Heteroatom Chemistry, 23(6), 574-582.

Sources

Application

Application Notes and Protocols for Phosphonate Derivatives in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Phosphonate Moiety in Drug Design Phosphonate derivatives represent a cornerstone of modern medicinal chemistry, prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Phosphonate Moiety in Drug Design

Phosphonate derivatives represent a cornerstone of modern medicinal chemistry, primarily due to their unique ability to act as stable bioisosteres of natural phosphate and carboxylate groups.[1][2] The replacement of a labile P-O bond with a robust P-C bond confers significant resistance to enzymatic and chemical hydrolysis, a critical feature for enhancing drug stability.[3][4] This stability, combined with the phosphonate group's tetrahedral geometry and ability to chelate metal ions, has enabled the development of a diverse array of therapeutic agents.[2][5]

This guide provides an in-depth look at three principal applications of phosphonate derivatives:

  • Antiviral Agents: Leveraging a prodrug strategy to overcome the cellular permeability barriers of charged phosphonates.

  • Bone-Targeting Agents: Utilizing the high affinity of bisphosphonates for bone mineral to treat osteoporosis.

  • Enzyme Inhibitors: Designing phosphonates as transition-state analogues to potently inhibit key enzymes.

Each section will detail the underlying mechanism, provide comparative data, and present a detailed experimental protocol relevant to the field.

Application 1: Antiviral Nucleotide Analogues and the Prodrug Imperative

Acyclic nucleoside phosphonates (ANPs), such as Tenofovir, are potent inhibitors of viral polymerases and are crucial in the treatment of HIV and Hepatitis B Virus (HBV).[6][7][8] However, the dianionic nature of the phosphonate group at physiological pH severely limits oral bioavailability and passive diffusion across cell membranes.[9][10][11]

Mechanism of Action & Prodrug Strategy: The therapeutic efficacy of ANPs relies on their intracellular conversion to the active diphosphate metabolite (e.g., Tenofovir Diphosphate, TFV-DP), which then competes with natural deoxynucleoside triphosphates for incorporation into viral DNA, leading to chain termination.[7] To bypass the initial permeability issue, various prodrug strategies have been developed. These strategies involve masking the phosphonate's negative charges with lipophilic moieties that are cleaved by intracellular esterases, releasing the parent drug inside the target cell.[10][11][12]

Two highly successful prodrugs of Tenofovir are Tenofovir Disoproxil Fumarate (TDF) and the more recent Tenofovir Alafenamide (TAF).[9][13] TAF demonstrates greater plasma stability and more efficiently delivers Tenofovir into peripheral blood mononuclear cells (PBMCs), achieving higher intracellular concentrations of the active TFV-DP at a much lower dose than TDF.[9][14] This targeted delivery minimizes systemic exposure to Tenofovir, thereby reducing the risk of renal and bone toxicity associated with TDF.[13][14]

Data Presentation: Comparative Antiviral Activity of Tenofovir Prodrugs

The following table summarizes the in vitro anti-HBV efficacy of different Tenofovir prodrugs, highlighting the improved potency achieved through advanced prodrug design.

CompoundTarget Cell LineEC50 (9-day treatment)Reference
Tenofovir Disoproxil (TDF)HepG2.2.15Not specified in source[14]
Tenofovir Alafenamide (TAF)HepG2.2.1512.17 ± 0.56 nM[14]
Tenofovir Amibufenamide (TMF)HepG2.2.157.29 ± 0.71 nM[14]
Visualization: Intracellular Activation Workflow of Tenofovir Prodrugs

This diagram illustrates the metabolic pathway required to activate Tenofovir prodrugs within a target cell.

G cluster_0 Extracellular Space cluster_1 Intracellular Space (e.g., PBMC, Hepatocyte) Prodrug Tenofovir Prodrug (e.g., TAF) Prodrug_int Intact Prodrug Prodrug->Prodrug_int Passive Diffusion TFV Tenofovir (TFV) Prodrug_int->TFV Esterase (e.g., Cathepsin A) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP AMPK TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Drug] TFV_MP->TFV_DP NDPK Polymerase Viral Reverse Transcriptase / Polymerase TFV_DP->Polymerase Competitive Binding Inhibition Inhibition & Chain Termination Polymerase->Inhibition

Caption: Intracellular activation pathway of Tenofovir prodrugs.

Protocol: In Vitro Antiviral Activity Assay (EC50 Determination)

Objective: To determine the 50% effective concentration (EC50) of a phosphonate prodrug against HBV in a cell-based assay. This protocol is adapted from methodologies used for evaluating Tenofovir prodrugs.[14]

Causality and Self-Validation: This assay quantifies the ability of a compound to inhibit viral replication. By measuring the amount of secreted HBV DNA, we get a direct readout of antiviral efficacy. Including a "no-drug" control establishes the baseline for 100% viral replication, while a "no-cell" control ensures the signal is cell-dependent. A known active compound (e.g., TAF) serves as a positive control to validate assay performance.

Materials:

  • HepG2.2.15 cell line (stably transfected with HBV genome)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

  • Test compounds (phosphonate prodrugs) dissolved in DMSO

  • Positive control (e.g., Tenofovir Alafenamide)

  • Cell culture plates (96-well)

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for quantitative PCR (qPCR) to detect HBV DNA

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of the test compounds and positive control in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Treatment: After 24 hours, remove the old medium from the cell plates and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium only (no-drug control) and wells with no cells (background control).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 3, 6, or 9 days). For longer experiments, replace the medium with freshly prepared drug-containing medium every 3 days.

  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well. This supernatant contains secreted HBV virions.

  • DNA Extraction: Extract viral DNA from a fixed volume of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantification of HBV DNA: Quantify the amount of HBV DNA in each extracted sample using a validated qPCR assay with primers and probes specific for the HBV genome.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the no-drug control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

Application 2: Bone-Targeting Bisphosphonates for Osteoporosis

Bisphosphonates (BPs) are synthetic analogues of inorganic pyrophosphate, characterized by a P-C-P structure.[15] This structure gives them an exceptionally high affinity for hydroxyapatite, the mineral component of bone.[15][16] This property makes them highly effective bone-targeting agents for diseases characterized by excessive bone resorption, such as osteoporosis.[17][18]

Mechanism of Action: Upon administration, BPs are rapidly cleared from the plasma and accumulate at sites of active bone remodeling.[16] Osteoclasts, the cells responsible for bone resorption, internalize the BPs during the resorption process.[19]

  • Nitrogen-containing Bisphosphonates (N-BPs): This more potent class of BPs, including Zoledronic Acid and Alendronate, acts by inhibiting farnesyl pyrophosphate synthase (FPPS) .[15][17][19][20] FPPS is a key enzyme in the mevalonate pathway, which produces isoprenoid lipids necessary for the prenylation of small GTPase signaling proteins.[19][20] Inhibition of FPPS disrupts these essential signaling pathways, leading to loss of osteoclast function, cytoskeletal disruption, and ultimately apoptosis, thereby reducing bone resorption.[15][17][20]

  • Non-nitrogen-containing Bisphosphonates: This older class is metabolized into cytotoxic ATP analogues that interfere with cellular energy metabolism, also leading to osteoclast apoptosis.[17]

Data Presentation: Potency of N-BPs Against FPPS

The inhibitory concentration (IC50) against the FPPS enzyme is a key determinant of a bisphosphonate's anti-resorptive potency.

BisphosphonateIC50 against human FPPSReference(s)
Zoledronate~2-5 nM[21][22]
Risedronate~10-20 nM[22]
Alendronate~40-50 nM[22]
Pamidronate~400-500 nM[22]

Note: IC50 values can vary based on assay conditions.

Visualization: Mechanism of N-BP Action in Osteoclasts

This diagram outlines the molecular cascade initiated by N-BPs within an osteoclast.

G cluster_0 Mevalonate Pathway HMG_CoA HMG-CoA MVA Mevalonate HMG_CoA->MVA FPP Farnesyl-PP (FPP) MVA->FPP FPPS FPPS Enzyme GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Prenylation Protein Prenylation FPP->Prenylation GGPP->Prenylation FPPS->Prenylation Required for NBP Nitrogen-containing Bisphosphonate (N-BP) NBP->FPPS Inhibition Proteins Small GTPases (Ras, Rho, Rac) Proteins->Prenylation Function Osteoclast Function (Cytoskeletal Integrity, Ruffled Border) Prenylation->Function Apoptosis Osteoclast Apoptosis Function->Apoptosis Disruption Leads to

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Dimethyl (3-bromophenyl)phosphonate

Welcome to the technical support resource for the synthesis of Dimethyl (3-bromophenyl)phosphonate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, impro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Dimethyl (3-bromophenyl)phosphonate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, improve experimental outcomes, and provide a deeper understanding of the underlying chemical principles. We will explore the critical aspects of C-P bond formation involving aryl halides, focusing on troubleshooting common issues to enhance both yield and purity.

Introduction: The Challenge of Arylphosphonate Synthesis

The synthesis of arylphosphonates like Dimethyl (3-bromophenyl)phosphonate is a crucial step in the development of various functional materials and pharmacologically active molecules.[1][2] Unlike their alkyl counterparts, the formation of a C(sp²)–P bond from an aryl halide presents unique challenges. The classical Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, is often inefficient for this transformation due to the high strength and stability of the C(sp²)–X bond in aryl halides, which makes them poor substrates for direct Sₙ2 reactions.[3][4]

Consequently, modern synthetic strategies rely on transition-metal-catalyzed methods, most notably the Hirao cross-coupling reaction.[5][6] This guide will focus primarily on troubleshooting the catalyzed synthesis, which is the most viable route for preparing Dimethyl (3-bromophenyl)phosphonate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Conversion of 1,3-Dibromobenzene

Symptoms:

  • TLC or GC-MS analysis shows a high proportion of unreacted 1,3-dibromobenzene and/or dimethyl phosphite.

  • The isolated yield of the desired product is negligible.

Root Cause Analysis & Strategic Solutions:

  • Cause A: Incorrect Reaction Choice (Attempting a Classical Michaelis-Arbuzov Reaction)

    • Explanation: Aryl halides, such as 1,3-dibromobenzene, are generally unreactive under standard Michaelis-Arbuzov conditions which require high temperatures (120-160 °C) and are effective primarily for alkyl halides.[7][8] The direct nucleophilic attack by the phosphite on the aromatic ring is energetically unfavorable.

    • Solution: Employ a transition-metal-catalyzed approach, such as the Hirao cross-coupling reaction. Palladium or nickel catalysts are required to facilitate the oxidative addition to the aryl halide, which is the rate-determining step, thereby lowering the activation energy for C-P bond formation.[9][10]

  • Cause B: Inactive or Inefficient Catalyst System (Hirao Reaction)

    • Explanation: The active catalyst in a Hirao coupling is a Pd(0) species.[6] Palladium(II) precursors like Pd(OAc)₂ must be reduced in situ. This reduction, often performed by the phosphite reagent or a base, can be inefficient, leading to low concentrations of the active catalyst.[6][11] Furthermore, the choice of ligand is critical for stabilizing the Pd(0) center and promoting the catalytic cycle.[12]

    • Solution 1: Optimize Catalyst and Ligand. Switch to a more robust catalyst system. While original Hirao conditions used high loadings of Pd(PPh₃)₄, modern systems using Pd(OAc)₂ with a bidentate phosphine ligand like 1,1′-bis(diphenylphosphino)ferrocene (dppf) are often more efficient, allowing for lower catalyst loadings (e.g., 1 mol%) and improved yields.[5]

    • Solution 2: Ensure Anhydrous and Oxygen-Free Conditions. The Pd(0) catalyst is sensitive to oxidation. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

  • Cause C: Insufficient Reaction Temperature or Time

    • Explanation: Even with catalysis, C-P bond formation is a demanding reaction. The oxidative addition step is often the slowest in the catalytic cycle and requires thermal energy.[9][13]

    • Solution: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][14] If using conventional heating, ensure the reaction is maintained at an appropriate temperature (typically 80-120 °C) and monitor progress over a sufficient period (e.g., 12-24 hours).[15]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Product Yield check_method Which reaction was used? start->check_method arbuzov Classical Michaelis-Arbuzov check_method->arbuzov  Classical hirao Transition-Metal Catalyzed (e.g., Hirao Reaction) check_method->hirao Catalyzed   solution_arbuzov Solution: Switch to a catalyzed method like the Hirao cross-coupling. arbuzov->solution_arbuzov check_hirao Investigate Hirao Reaction Conditions hirao->check_hirao catalyst_issue Potential Cause: Inactive or inefficient catalyst system. check_hirao->catalyst_issue conditions_issue Potential Cause: Sub-optimal reaction conditions (temp, time, atmosphere). check_hirao->conditions_issue solution_catalyst Solution: 1. Use Pd(OAc)₂/dppf system. 2. Ensure inert atmosphere. catalyst_issue->solution_catalyst solution_conditions Solution: 1. Increase temperature (80-120 °C). 2. Consider microwave heating. 3. Monitor for 12-24h. conditions_issue->solution_conditions

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Product is Impure After Workup

Symptoms:

  • NMR spectra show multiple phosphorus-containing species or unreacted starting materials.

  • Difficulty in purifying the product by column chromatography or distillation.

Root Cause Analysis & Strategic Solutions:

  • Cause A: Formation of Bis-phosphonated Byproduct

    • Explanation: The starting material, 1,3-dibromobenzene, has two reactive sites. If the reaction is allowed to proceed for too long or at excessively high temperatures, a second phosphonylation can occur, leading to the formation of a di-phosphonated byproduct.

    • Solution: Control the stoichiometry and reaction time. Use a slight excess of 1,3-dibromobenzene relative to the dimethyl phosphite (e.g., 1.2 to 1.5 equivalents) to favor mono-substitution. Monitor the reaction closely by TLC or GC-MS and stop it once the consumption of the limiting reagent is complete.

  • Cause B: Hydrolysis of the Phosphonate Ester

    • Explanation: Phosphonate esters can be susceptible to hydrolysis to the corresponding phosphonic acid, especially if moisture is present during the reaction or aqueous workup under acidic/basic conditions.[16] The resulting phosphonic acid is highly polar and can complicate purification.[17]

    • Solution: Use anhydrous solvents and reagents. During workup, use a neutral aqueous wash (e.g., brine) and minimize contact time. Ensure the organic extract is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Cause C: Decomposition During Purification

    • Explanation: High-boiling arylphosphonates can decompose if subjected to high temperatures during distillation at atmospheric pressure.[3]

    • Solution: Purify the product using vacuum distillation to lower the boiling point and minimize thermal decomposition.[16][18] Alternatively, column chromatography on silica gel is an effective method for removing both polar and non-polar impurities.[16] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Michaelis-Arbuzov and Hirao reactions for this synthesis?

A1: The primary difference lies in the substrate scope and mechanism. The Michaelis-Arbuzov reaction is a nucleophilic substitution (Sₙ2) process generally limited to alkyl halides, whereas the Hirao reaction is a transition-metal-catalyzed cross-coupling that is effective for aryl and vinyl halides.[15]

FeatureMichaelis-Arbuzov ReactionHirao Cross-Coupling Reaction
Mechanism Nucleophilic Substitution (Sₙ2)[4]Pd or Ni-Catalyzed Cross-Coupling[6]
Aryl Halide Reactivity Generally unreactive[4][8]Good reactivity (I > Br > Cl)[9]
Phosphorus Reagent Trialkyl Phosphite (e.g., P(OMe)₃)Dialkyl Phosphite (e.g., HP(O)(OMe)₂)
Catalyst Typically uncatalyzed (may use Lewis acids)[19]Required (e.g., Pd(OAc)₂, NiCl₂)[3][5]
Key Advantage No expensive metal catalyst requiredBroad scope, including unactivated aryl halides
Key Limitation Not suitable for C(sp²)–P bond formationRequires catalyst and inert conditions

Q2: What is the role of the base in the Hirao reaction?

A2: The base, typically an amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), plays a crucial role in the catalytic cycle. It facilitates the deprotonation of the dialkyl phosphite, which allows it to coordinate to the palladium center and form the active palladium-phosphorus species required for the subsequent reductive elimination step that forms the C-P bond.[9][15]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method. Spot the reaction mixture against the starting materials on a silica gel plate. The product, being more polar than 1,3-dibromobenzene but less polar than dimethyl phosphite, will have a distinct Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the consumption of starting materials and the formation of the product.

  • ³¹P NMR Spectroscopy: This is a definitive method for tracking phosphorus-containing species. Dimethyl phosphite has a characteristic chemical shift, which will decrease as the peak for Dimethyl (3-bromophenyl)phosphonate appears at a different chemical shift (typically downfield).

Q4: What is a standard experimental protocol for a Hirao cross-coupling to synthesize Dimethyl (3-bromophenyl)phosphonate?

A4: The following is a representative protocol adapted from improved Hirao conditions.[5][15]

Experimental Protocol: Palladium-Catalyzed Synthesis of Dimethyl (3-bromophenyl)phosphonate

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 0.022 mmol, 1.1 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., 10 mL of Toluene or DMF). To this mixture, add 1,3-dibromobenzene (2.4 mmol, 1.2 eq), dimethyl phosphite (2.0 mmol, 1.0 eq), and triethylamine (3.0 mmol, 1.5 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the dimethyl phosphite is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure product.

Hirao Catalytic Cycle

Hirao_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd_complex (Ar-X)Pd(II)L₂ pd0->pd_complex Ar-X oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Base + HP(O)(OR)₂) phosphite_complex [(RO)₂P(O)]Pd(II)(Ar)L₂ pd_complex->phosphite_complex HP(O)(OR)₂ Base ligand_exchange->phosphite_complex phosphite_complex->pd0 Ar-P(O)(OR)₂ reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-P(O)(OR)₂ (Product) reductive_elimination->product arx Ar-X (1,3-Dibromobenzene) arx->oxidative_addition

Caption: Simplified catalytic cycle for the Hirao reaction.

References

  • Wikipedia. (2023). Michaelis–Arbuzov reaction. In Wikipedia. Retrieved from [Link]

  • Montchamp, J.-L. (2014). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. Retrieved from [Link]

  • Keglevich, G. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. PMC. Retrieved from [Link]

  • El-Subbagh, H. I. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Hirao coupling. In Wikipedia. Retrieved from [Link]

  • Keglevich, G. (2016). New Developments on the Hirao Reactions, Especially from “Green” Point of View. PMC. Retrieved from [Link]

  • Malinowski, R. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A “green” variation of the Hirao reaction. RSC Publishing. Retrieved from [Link]

  • SynArchive. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Beilstein Archives. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. ACS Publications. Retrieved from [Link]

  • University of South Florida. (n.d.). New synthesis and reactions of phosphonates. USF Scholar Commons. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis of Arylphosphonates via Palladium-Catalyzed Coupling Reactions of Aryl Imidazolylsulfonates with H-Phosphonate Diesters. Organometallics. Retrieved from [Link]

  • ResearchGate. (2022). Site-selective and metal-free C–H phosphonation of arenes via photoactivation of thianthrenium salts. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • NIH. (2011). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC. Retrieved from [Link]

  • MDPI. (2021). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. Retrieved from [Link]

  • J-STAGE. (1981). Dealkylation Reaction with Chlorotrimethylsilane/Metal Halide Reagent. Retrieved from [Link]

  • OECD. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. Retrieved from [Link]

  • Elsevier. (2022). Enantioselective domino alkyl arylation of vinyl phosphonates by combining photoredox and nickel catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Phosphine-Boronates: Efficient Bifunctional Organocatalysts for Michael Addition. Retrieved from [Link]

  • AWS. (n.d.). Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H- Phosphonate Diesters. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.
  • MDPI. (2017). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Retrieved from [Link]

  • DTIC. (n.d.). Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonate. In Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing E/Z Selectivity in HWE Reactions with Aryl Phosphonates

Welcome to the Technical Support Center for advanced Horner-Wadsworth-Emmons (HWE) olefination. This guide is designed for researchers and drug development professionals who require precise stereochemical control when ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Horner-Wadsworth-Emmons (HWE) olefination. This guide is designed for researchers and drug development professionals who require precise stereochemical control when utilizing aryl phosphonates.

Mechanistic Overview: The Battle of Kinetic vs. Thermodynamic Control

Achieving high stereoselectivity in the HWE reaction fundamentally depends on controlling the reversibility of the initial nucleophilic addition and the subsequent decomposition of the oxaphosphetane intermediate[1].

  • Kinetic Control (Z-Selectivity): Requires an irreversible addition step. Aryl phosphonates (like the Ando reagent) possess electron-withdrawing groups that accelerate the elimination of the initially formed threo-oxaphosphetane before it can equilibrate[2].

  • Thermodynamic Control (E-Selectivity): Requires a fully reversible addition step. The system must be allowed to equilibrate to the more thermodynamically stable erythro-oxaphosphetane, which collapses into the E-alkene[1].

Decision Matrix & Mechanistic Workflow

HWE_Workflow Start Aryl Phosphonate + Aldehyde TargetZ Target: Z-Alkene (Kinetic Control) Start->TargetZ TargetE Target: E-Alkene (Thermodynamic Control) Start->TargetE ReagentZ Ando Reagent (e.g., Di-o-tolyl phosphonoacetate) TargetZ->ReagentZ ReagentE Standard/Aryl Phosphonate (e.g., Diethyl/Diphenyl) TargetE->ReagentE CondZ Base: NaH/NaI or KHMDS/18-c-6 Solvent: THF, -78°C ReagentZ->CondZ CondE Base: iPrMgBr or DBU/LiCl Solvent: Toluene/THF, RT to Reflux ReagentE->CondE MechZ Irreversible Addition Rapid elimination of threo-oxaphosphetane CondZ->MechZ MechE Reversible Addition Equilibration to erythro-oxaphosphetane CondE->MechE ProdZ High Z-Selectivity (>95:5 Z:E) MechZ->ProdZ ProdE High E-Selectivity (>95:5 E:Z) MechE->ProdE

Logical workflow for achieving E- or Z-selectivity in HWE reactions with aryl phosphonates.

Troubleshooting Guide: Diagnostics & Causality

Issue 1: I am using an Ando-type diaryl phosphonate to synthesize a Z-alkene, but my E/Z ratio is poor (e.g., 50:50).

  • Causality: The Z-selectivity of Ando phosphonates relies strictly on kinetic control via an anti-transition state[2]. If the metal counterion (e.g., Li⁺ or Na⁺ without additives) coordinates too tightly to the intermediate, or if the temperature is too high, the initial addition becomes reversible. This allows the system to equilibrate to the thermodynamically favored E-alkene[1].

  • Solution: Switch to highly dissociating conditions. The addition of excess sodium ions (via NaI) to a NaH base system has been proven to significantly improve Z-selectivity by modifying the transition state assembly and locking the kinetic pathway[3]. Maintain the reaction strictly at -78 °C during the aldehyde addition.

Issue 2: I need to achieve high E-selectivity using an aryl phosphonate, but I am observing significant Z-alkene byproduct.

  • Causality: E-selectivity requires thermodynamic control. Because aryl phosphonates have electron-withdrawing groups that accelerate elimination, they can prematurely trap the Z-isomer if the intermediate oxaphosphetane formation isn't fully reversible[1].

  • Solution: Utilize a magnesium-based base (e.g., iPrMgBr or iPrMgCl). Magnesium forms a highly stable, oxophilic phosphonoenolate that ensures the nucleophilic addition step is highly reversible, funneling the reaction through the thermodynamically favored erythro intermediate[4]. Refluxing the reaction in a non-polar solvent like toluene provides the thermal energy necessary for full equilibration[4].

Issue 3: My HWE reaction with a base-sensitive aldehyde is yielding degradation products or low conversion.

  • Causality: Strong bases like NaH or n-BuLi can cause α-epimerization, aldol condensation, or degradation of sensitive aldehydes.

  • Solution: Employ Masamune-Roush conditions using a mild amine base (e.g., DBU or DIPEA) combined with a Lewis acid (LiCl). The LiCl lowers the pKa of the phosphonate α-proton, allowing deprotonation by a weak base. Furthermore, Li⁺ stabilizes the open-chain intermediate, facilitating interconversion between threo and erythro isomers via the Curtin-Hammett principle to yield high E-selectivity[5].

Validated Experimental Protocols

Protocol A: Highly Z-Selective Olefination (NaH/NaI Method)

This protocol utilizes excess sodium ions to lock the kinetic transition state, ensuring self-validation through visual cues.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF (0.1 M relative to phosphonate).

  • Base Activation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous NaI (1.2 eq) in the THF. Cool the mixture to 0 °C.

  • Enolate Formation: Add the Ando phosphonate (e.g., ethyl bis(o-tolyl)phosphonoacetate, 1.0 eq) dropwise.

    • Self-Validation Step: Observe the reaction mixture. The cessation of hydrogen gas evolution serves as a primary visual validation that the phosphonoenolate has fully formed. Stir for an additional 15 minutes.

  • Kinetic Trapping: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Add the aldehyde (1.0 eq) dropwise. Stir at -78 °C for 2 hours.

  • Quench: Quench the reaction cold with saturated aqueous NH₄Cl, warm to room temperature, and extract with EtOAc.

Protocol B: Highly E-Selective Olefination (Mg-Promoted Method)

This protocol leverages the oxophilicity of magnesium to enforce thermodynamic equilibration.

  • Preparation: In an Argon-purged flask, dissolve the aryl phosphonate (1.0 eq) in anhydrous Toluene or THF (0.2 M).

  • Enolate Formation: Cool to 0 °C and add iPrMgBr or iPrMgCl (1.2 eq) dropwise. Stir for 30 minutes.

    • Self-Validation Step: The formation of the magnesium phosphonoenolate is highly stable[6]. This stability prevents premature degradation and ensures the subsequent addition step is cleanly reversible.

  • Addition: Add the aldehyde (1.0 eq) in one portion.

  • Equilibration: Heat the reaction to reflux. The elevated temperature provides the energy required to reverse the threo intermediate back to the open-chain form, funneling it into the erythro intermediate[4].

  • Completion: Monitor by TLC. Once complete (typically 1-3 hours), cool to room temperature and quench with 1M HCl.

Quantitative Data: Base & Solvent Effects

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes for aryl phosphonates:

Phosphonate TypeBase / AdditiveSolventTempDominant MechanismTypical E:Z Ratio
Diaryl (Ando)NaH / NaITHF-78 °CKinetic2:98
Diaryl (Ando)KHMDS / 18-crown-6THF-78 °CKinetic5:95
Diaryl / AlkyliPrMgBrTolueneRefluxThermodynamic>95:5
Diaryl / AlkylDBU / LiClMeCNRTThermodynamic90:10
Diaryl (Ando)n-BuLiTHFRTMixed / Uncontrolled40:60

Frequently Asked Questions (FAQs)

Q1: Can I isolate the phosphonoenolate intermediate to improve reproducibility and scale-up? A1: Yes. Recent breakthroughs demonstrate that magnesium phosphonoenolates formed using iPrMgCl are exceptionally stable. They can be isolated and stored at room temperature under an argon atmosphere for over six months without deterioration. This allows for precise stoichiometric control in subsequent highly E-selective HWE reactions[6].

Q2: Why does the Ando reagent specifically use o-tolyl groups instead of simple phenyl groups? A2: The steric bulk of the o-methyl groups on the phenoxy rings severely destabilizes the erythro intermediate and enforces an anti-transition state during the initial nucleophilic addition. This steric crowding, combined with the electron-withdrawing nature of the aryl rings, maximizes kinetic Z-selectivity by accelerating elimination before any equilibration can occur[2].

References

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Breakthrough in HWE reaction offers pathway for anti-cancer drug development Source: News-Medical URL:[Link]

  • What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? Source: ResearchGate URL:[Link]

  • A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate Source: Semantic Scholar URL:[Link]

Sources

Troubleshooting

Technical Support Center: Industrial Synthesis of Dimethyl (3-bromophenyl)phosphonate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Dimethyl (3-bromophenyl)phosphonate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Dimethyl (3-bromophenyl)phosphonate. This compound is a critical building block in medicinal chemistry and advanced materials, typically synthesized via the palladium-catalyzed Hirao cross-coupling of 1,3-dibromobenzene with dimethyl phosphite[1].

Scaling this reaction from the bench (milligram/gram) to the pilot plant (kilogram) introduces significant challenges in chemoselectivity, heat transfer, and catalyst stability. This center provides validated troubleshooting protocols, mechanistic insights, and step-by-step methodologies to ensure a robust, self-validating manufacturing process.

Process Workflow & Mechanistic Bottlenecks

To effectively troubleshoot, one must understand the catalytic cycle. The Hirao reaction proceeds through three classical steps: oxidative addition, ligand exchange (base-mediated), and reductive elimination[1]. In dihalogenated systems, the primary risk is over-coupling (bis-phosphonation)[2].

G A 1,3-Dibromobenzene + Dimethyl Phosphite B Pd(0)L_n Catalyst Activation A->B C Oxidative Addition (Rate Limiting) B->C D Ligand Exchange (Base Mediated) C->D E Reductive Elimination D->E E->B Pd(0) Regeneration F Dimethyl (3-bromophenyl)phosphonate (Target Product) E->F G Bis-phosphonated Impurity F->G Excess Phosphite High Temp

Hirao cross-coupling catalytic cycle highlighting the bis-phosphonation impurity pathway.

Troubleshooting Guide & FAQs

Q1: During scale-up, our yield of the target mono-phosphonate dropped from 85% to 55%, with a massive increase in 1,3-bis(dimethylphosphono)benzene. How do we control chemoselectivity?

A: This is a classic mass-transfer and kinetic issue encountered when reacting dihalogenated benzenes[2]. At the bench scale, rapid magnetic stirring ensures a homogeneous distribution of the dimethyl phosphite. In a 50 L or larger reactor, localized high concentrations of the phosphite near the addition port drive a second oxidative addition on the newly formed Dimethyl (3-bromophenyl)phosphonate.

  • Causality: The first phosphonate group is electron-withdrawing, which can actually activate the remaining C-Br bond toward a second oxidative addition by the Pd(0) species.

  • Solution: Operate under strict stoichiometric control (0.90–0.95 equivalents of dimethyl phosphite relative to 1,3-dibromobenzene). Implement subsurface feeding of the phosphite using a dip tube to ensure immediate dispersion, and reduce the addition rate to match the turnover frequency of the catalyst.

Q2: We are observing rapid precipitation of "Palladium Black" halfway through the reaction, leading to stalled conversions. What causes this?

A: Palladium black formation indicates irreversible catalyst deactivation, where the active Pd(0) species aggregates into inactive metallic clusters[1]. This is typically caused by ligand oxidation or thermal degradation.

  • Causality: Monodentate ligands like PPh3 are susceptible to oxidation if trace O2 enters the reactor, and they dissociate easily at high temperatures, leaving the Pd center naked and prone to aggregation.

  • Solution: First, ensure rigorous inertion (three cycles of vacuum/nitrogen purge). Second, switch from a monodentate ligand (PPh3) to a robust bidentate ligand such as dppf or dppp. Bidentate ligands enforce a stable cis-geometry on the palladium center and resist dissociation at elevated temperatures (90–120 °C)[2].

Q3: How can we efficiently reduce residual palladium to <10 ppm to meet pharmaceutical intermediate specifications?

A: Standard aqueous workups are insufficient for removing palladium complexes, especially those coordinated by strongly binding phosphorus compounds[3].

  • Solution: Introduce a functionalized silica scavenger (e.g., Silica-Thiol or MP-TMT) during the initial organic phase extraction. Stir the organic phase with 5-10 wt% scavenger at 40 °C for 4 hours prior to filtration. The high affinity of the thiol/trimercaptotriazine groups for Pd efficiently strips the metal from the product stream.

Quantitative Process Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the yield of the mono-phosphonated target versus the bis-phosphonated impurity, based on optimized dihalobenzene coupling studies[2].

Catalyst SystemLigandTemp (°C)Phosphite Eq.Target Yield (Mono)Impurity (Bis)Mechanistic Insight
Pd(PPh3)4 (5 mol%)None (built-in)1001.0545%35%Monodentate ligands allow rapid second oxidative addition; poor chemoselectivity.
Pd(OAc)2 (2 mol%)PPh3 (4 mol%)901.0052%28%In situ generation is slightly better, but PPh3 remains labile at scale.
Pd(OAc)2 (2 mol%)dppf (2.2 mol%)900.9582% <5% Bidentate ligand stabilizes Pd; substoichiometric phosphite prevents over-coupling.
Pd2(dba)3 (1 mol%)dppp (2.2 mol%)1202.1512%88%Intentional bis-phosphonation conditions; demonstrates the kinetic limit[2].

Standard Operating Procedure (SOP): 1-kg Scale Synthesis

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage unless specific chemical criteria are met.

Materials:

  • 1,3-Dibromobenzene: 1.00 kg (4.24 mol)

  • Dimethyl phosphite: 0.44 kg (4.00 mol, 0.94 eq)

  • Pd(OAc)2: 19.0 g (2 mol%)

  • dppf: 51.7 g (2.2 mol%)

  • N,N-Diisopropylethylamine (DIPEA): 0.82 kg (6.36 mol, 1.5 eq)

  • Solvent: Toluene (10 L)

Step-by-Step Methodology:

  • Reactor Preparation & Degassing:

    • Charge a 20 L jacketed glass reactor with 1,3-dibromobenzene and Toluene (8 L).

    • Causality: Toluene is chosen over polar solvents (like DMF) to minimize the solubility of the bis-phosphonated byproduct, aiding in downstream purification.

    • Perform three cycles of vacuum (50 mbar) and nitrogen backfill.

  • Catalyst Activation:

    • Under a positive nitrogen flow, charge Pd(OAc)2 and dppf. Stir at 25 °C for 30 minutes.

    • Validation Check: The solution must transition from orange to a deep, homogeneous red, indicating the successful formation of the active Pd(0)-dppf complex.

  • Base Addition:

    • Add DIPEA in a single portion. Stir for 10 minutes.

  • Controlled Substrate Feed (Critical Step):

    • Heat the reactor to 90 °C.

    • Dilute dimethyl phosphite in Toluene (2 L). Using a dosing pump and a subsurface dip tube, add the phosphite solution at a constant rate over 4 hours (approx. 8.3 mL/min).

    • Causality: Slow, subsurface addition keeps the steady-state concentration of phosphite low, outcompeting the kinetics of the secondary bis-phosphonation reaction.

  • Reaction Monitoring (IPC):

    • Stir at 90 °C for an additional 2 hours post-addition.

    • Validation Check: Pull a sample for HPLC or GC-MS. The reaction is deemed complete when dimethyl phosphite is undetectable. Unreacted 1,3-dibromobenzene (approx. 5-6%) is expected and desired.

  • Quench and Palladium Scavenging:

    • Cool the reactor to 40 °C. Add 100 g of Silica-Thiol scavenger. Stir at 40 °C for 4 hours.

    • Filter the mixture through a Celite pad to remove the scavenger and precipitated DIPEA·HBr salts.

  • Purification:

    • Wash the organic filtrate with 1M HCl (2 x 2 L) to remove residual base, followed by brine (2 L).

    • Concentrate the toluene phase under reduced pressure. Purify via short-path vacuum distillation or crystallization (depending on final purity requirements) to isolate Dimethyl (3-bromophenyl)phosphonate.

References

  • PolyU Institutional Research Archive. Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. Retrieved from:[Link][1]

  • MDPI. Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Retrieved from:[Link][2]

  • Royal Society of Chemistry (RSC). Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions. Retrieved from:[Link][3]

  • National Institutes of Health (NIH) / ACS. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. Retrieved from:[Link][4]

Sources

Optimization

Technical Support Center: Refining Workup Procedures for Water-Soluble Phosphonate Byproducts

Welcome to the Technical Support Center. As drug development and complex organic synthesis increasingly rely on olefination chemistries like the Horner-Wadsworth-Emmons (HWE) reaction, efficient downstream processing is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and complex organic synthesis increasingly rely on olefination chemistries like the Horner-Wadsworth-Emmons (HWE) reaction, efficient downstream processing is critical. While HWE reactions are celebrated for producing water-soluble dialkyl phosphate byproducts—theoretically simpler to remove than the notoriously stubborn triphenylphosphine oxide of the Wittig reaction—real-world matrices often present significant partitioning and emulsion challenges[1].

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and validated protocols to ensure high-purity isolation of your target compounds.

I. Troubleshooting Guide & FAQs

Q1: Despite multiple aqueous washes, I still observe trace diethyl phosphate contamination in my 1 H NMR spectrum. Why is this happening, and how can I eliminate it?

The Causality: Diethyl phosphate salts possess an amphiphilic nature. While the phosphate anion is highly polar, the two ethyl chains impart sufficient lipophilicity to give the byproduct a non-negligible partition coefficient ( Kp​ ) in moderately polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[1],[2]. The Solution: Switch your extraction solvent to a less polar alternative. Methyl tert-butyl ether (MTBE) or a mixture of heptane/EtOAc (4:1) significantly decreases the solubility of the phosphonate in the organic phase. If you must use EtOAc due to product solubility, incorporate a dilute basic wash (e.g., 0.5 M NaOH or saturated NaHCO 3​ ) to ensure complete deprotonation of any residual dialkyl hydrogen phosphate, forcing it entirely into the aqueous layer[2].

Q2: My liquid-liquid extraction is forming a stubborn emulsion that won't separate. How do I break it without losing my product?

The Causality: The dialkyl phosphate byproduct acts as a mild surfactant. The polar phosphate head interacts with the aqueous layer, while the alkyl tails solvate into the organic layer, lowering interfacial tension and stabilizing emulsion droplets[3]. The Solution: Do not simply add more solvent. Instead, increase the ionic strength of the aqueous phase by adding saturated aqueous NaCl (brine). This increases the density of the aqueous layer and disrupts the electrical double layer of the emulsion. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite. This mechanically shears the emulsion droplets and removes any insoluble polymeric particulates stabilizing the interface.

Q3: My target alkene is highly polar and water-soluble. Standard aqueous workup results in massive product loss to the aqueous layer along with the phosphonate. What is the alternative?

The Causality: You have lost orthogonal solubility. Both your product and the byproduct now preferentially partition into the aqueous phase, rendering liquid-liquid extraction useless[4]. The Solution: Abandon liquid-liquid extraction in favor of a Reverse-Phase Solid-Phase Extraction (RP-SPE) or Catch-and-Release workflow. Quench the reaction and strip all solvents in vacuo. Load the crude residue onto a C18 silica plug. Wash with 100% deionized water to elute the highly polar phosphate salts and inorganic bases. Then, switch to a methanol/water gradient to elute your polar organic product.

II. Mechanistic Workflows & Logical Relationships

To understand how to manipulate these extractions, we must visualize the physicochemical forces at play.

Partition_Logic Phosphonate Dialkyl Phosphate Byproduct Amphiphilic Amphiphilic Structure Phosphonate->Amphiphilic PolarHead Polar Phosphate Anion (Aqueous Affinity) Amphiphilic->PolarHead AlkylTail Alkyl Chains (e.g., Diethyl) (Organic Affinity) Amphiphilic->AlkylTail Emulsion Interfacial Emulsion Formation PolarHead->Emulsion Solvates in Water AlkylTail->Emulsion Solvates in Organic Solution Add Brine (NaCl) Increase Ionic Strength Emulsion->Solution Disrupts Double Layer Resolution Phase Separation (Phosphate in Aq. Layer) Solution->Resolution

Caption: Logical causality of emulsion formation by amphiphilic phosphonates and its resolution.

III. Quantitative Data Presentation

The choice of organic solvent dictates the success of the workup. The following table summarizes the partitioning efficiency of diethyl phosphate against common extraction solvents.

Table 1: Solvent Partitioning and Phosphonate Removal Efficiency

Extraction SolventPolarity IndexDiethyl Phosphate Removal Efficiency (%)Product Retention (%)Application Notes
Dichloromethane (DCM)3.1~85.0%>95%Prone to emulsions; requires >3 water washes.
Ethyl Acetate (EtOAc)4.4~90.0%>95%Good general choice; trace phosphonate may remain.
MTBE2.5>98.0%~90%Excellent for rejecting phosphonates; breaks emulsions well.
Heptane / EtOAc (4:1)1.2>99.5%~85%Ideal for lipophilic products; highest purity crude.

Data synthesized from standard partition coefficient models and empirical extraction optimizations[1],[5].

IV. Experimental Protocols

Protocol A: Standard Optimized Aqueous Workup for Lipophilic HWE Products

This self-validating protocol utilizes sequential polarity washes to ensure complete removal of dialkyl phosphate salts without relying on column chromatography[1],[6].

Reagents Required:

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Deionized Water ( DIH2​O )

  • Saturated aqueous Sodium Chloride (Brine)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Reaction Quench: Upon completion of the HWE reaction, cool the vessel to 0 °C. Slowly add saturated aqueous NH4​Cl (1 mL per mmol of base used) to neutralize the reaction and protonate any reactive intermediates.

  • Primary Extraction: Dilute the mixture with MTBE (preferred over EtOAc to minimize phosphonate solubility). Transfer to a separatory funnel.

  • Phase Separation: Shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer (contains the bulk of the dialkyl phosphate and inorganic salts).

  • Sequential Washing (Critical Step):

    • Wash the organic layer with DIH2​O (3 × half the volume of the organic layer). Causality: Water is highly effective at stripping out the remaining polar phosphate salts.

    • Wash the organic layer with Brine (1 × half the volume of the organic layer). Causality: Brine removes residual water from the organic phase and breaks any micro-emulsions.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the drying agent flows freely. Filter and concentrate in vacuo (30 °C, 150 → 10 mmHg) to yield the pure alkene product[2].

Protocol_Workflow Crude Crude Reaction Mixture Quench Quench: Sat. NH4Cl (0 °C) Crude->Quench Extract Extract: MTBE or EtOAc Quench->Extract OrgPhase Organic Phase (Product + Trace Salt) Extract->OrgPhase Top Layer AqPhase1 Aqueous Phase 1 (Bulk Phosphonate) Extract->AqPhase1 Bottom Layer (Discard) WashWater Wash: DI H2O (3x) OrgPhase->WashWater WashBrine Wash: Brine (1x) WashWater->WashBrine Dry Dry: Anhydrous Na2SO4 WashBrine->Dry Isolate Concentrate in vacuo Pure Alkene Dry->Isolate

Caption: Step-by-step workflow for the optimized liquid-liquid extraction of HWE reaction mixtures.

Protocol B: Reverse-Phase Solid-Phase Extraction (RP-SPE) for Polar Products

When the target alkene is highly polar, liquid-liquid extraction fails. This protocol leverages the extreme polarity of the phosphate salt to achieve separation on a C18 matrix.

Step-by-Step Methodology:

  • Solvent Removal: Quench the reaction with a minimal amount of 1MHCl to neutralize the base. Concentrate the entire crude mixture in vacuo to a dry residue.

  • Column Preparation: Condition a C18 silica gel plug (or pre-packed RP-SPE cartridge) with 100% Methanol (MeOH), followed by 100% DIH2​O .

  • Loading: Dissolve the crude residue in a minimal amount of DIH2​O (or DIH2​O with 5% MeOH if solubility is poor) and load it onto the C18 plug.

  • Byproduct Elution: Elute with 2-3 column volumes of 100% DIH2​O . Causality: The highly polar dialkyl phosphate salt has zero retention on the hydrophobic C18 stationary phase and elutes immediately.

  • Product Elution: Switch the eluent to a gradient of 10% to 100% MeOH in water. Collect fractions and monitor via LC-MS or TLC (Reverse Phase plates). The polar organic product will elute as the methanol concentration increases.

  • Isolation: Lyophilize or concentrate the product-containing fractions to yield the pure compound[3].

V. References

  • Organic Syntheses. "SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS." Organic Syntheses, Procedure 8.[Link]

  • Organic Syntheses. "Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate." Organic Syntheses, Procedure 12. [Link]

  • ACS Publications. "1-Ethyl-3-methylimidazolium Diethylphosphate Based Extraction of Bioplastic “Polyhydroxyalkanoates” from Bacteria: Green and Sustainable Approach." ACS Sustainable Chemistry & Engineering, 2017.[Link]

  • ResearchGate. "Dimethyl and diethyl phosphate metabolites of OP pesticides." Analytical Methods, 2015. [Link]

  • Wiley Online Library. "A modified quick, easy, cheap, effective, rugged, and safe method for determination of by-products." Journal of Separation Science, 2021.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Investigation of Dimethyl (3-bromophenyl)phosphonate in Photoredox Catalysis: A Comparative Guide

For researchers and drug development professionals, the late-stage functionalization of complex aromatic systems relies heavily on predictable, mild, and highly selective C–C and C–P bond formations. Photoredox catalysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the late-stage functionalization of complex aromatic systems relies heavily on predictable, mild, and highly selective C–C and C–P bond formations. Photoredox catalysis has revolutionized this space, yet the efficiency of these transformations is inextricably linked to the electronic properties of the aryl halide coupling partners.

This guide provides an in-depth mechanistic comparison of Dimethyl (3-bromophenyl)phosphonate against unfunctionalized and para-substituted alternatives. By dissecting the causality behind its reactivity, we establish a framework for utilizing electron-deficient aryl halides in both metal-free and metallaphotoredox manifolds.

Mechanistic Causality: The Role of the Meta-Phosphonate Group

The reactivity of an aryl bromide in photoredox catalysis is fundamentally dictated by its ability to accept an electron (Single-Electron Transfer, SET) or undergo oxidative addition with a transition metal.

Unfunctionalized bromobenzene possesses a highly negative reduction potential, making it exceptionally difficult to reduce via SET using mild visible-light photocatalysts[1]. However, the introduction of the dimethyl phosphonate group ( −PO3​Me2​ ) at the meta position exerts a strong inductive electron-withdrawing effect. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), shifting the reduction potential positively into a more favorable thermodynamic window [2].

This electronic modulation drives two distinct mechanistic pathways:

  • Metal-Free Photoredox Catalysis: The lowered LUMO allows organic photocatalysts, such as 10H-phenothiazine (PTZ), to effectively reduce the aryl bromide to an aryl radical upon photoexcitation, enabling direct trapping by phosphites or other radical acceptors[2].

  • Metallaphotoredox Dual Catalysis (Ir/Ni): The electron-deficient nature of the aryl bromide accelerates the initial oxidative addition to the Ni(0) center. Crucially, cyclic voltammetry (CV) and DFT studies reveal that the subsequent SET reduction of the resulting Ni(II)-Aryl-Br intermediate to a Ni(I) species by Ir(II) becomes thermodynamically favorable—a pathway that is often endergonic and inaccessible for neutral aryl bromides [3].

Pathway cluster_0 Metal-Free (PTZ) SET Pathway cluster_1 Ir/Ni Metallaphotoredox Pathway PTZ PTZ (Ground State) PTZ_ex PTZ* (Excited State) PTZ->PTZ_ex Blue Light ArylRad Aryl Radical Formation (from 3-Br-Ph-PO3Me2) PTZ_ex->ArylRad Direct SET Product1 Phosphonated Product ArylRad->Product1 Trapping Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Aryl-Br Complex Ni_0->Ni_II Oxidative Addition Ni_I Ni(I)-Aryl Intermediate Ni_II->Ni_I SET by Ir(II) Product2 Cross-Coupled Product Ni_I->Product2 Reductive Elimination

Comparative catalytic cycles demonstrating the dual reactivity profiles of electron-poor aryl bromides.

Comparative Performance Analysis

To objectively evaluate the performance of Dimethyl (3-bromophenyl)phosphonate, we compare it against unfunctionalized bromobenzene (baseline) and Dimethyl (4-bromophenyl)phosphonate (para-substituted analog). The data below synthesizes the thermodynamic reduction potentials and corresponding reaction efficiencies observed in standardized photoredox methodologies.

Table 1: Photoredox Phosphonation and Cross-Coupling Efficiencies
SubstrateReduction Potential ( E1/2​ vs SCE)*Yield: Metal-Free Phosphonation (PTZ)**Yield: Ir/Ni Dual Cross-Coupling***Mechanistic Dominance
Bromobenzene ~ -2.58 V< 10%45%Sluggish SET; endergonic Ni(II) reduction
Dimethyl (3-bromophenyl)phosphonate ~ -2.12 V85%92%Favorable SET; rapid Ni(II) reduction via inductive withdrawal
Dimethyl (4-bromophenyl)phosphonate ~ -2.05 V88%94%Strong resonance + inductive withdrawal

*Representative values derived from cyclic voltammetry of analogous substrates[2][3]. **Conditions adapted from Pan et al., utilizing PTZ under 455 nm irradiation[2]. ***Conditions adapted from standard Ir/Ni decarboxylative arylation protocols[3].

Data Interpretation: The meta-phosphonate group significantly outperforms unfunctionalized bromobenzene. While the para-isomer exhibits slightly higher yields due to direct resonance stabilization of the radical anion, the meta-isomer relies purely on inductive effects, proving that even indirect electron withdrawal is sufficient to unlock highly efficient photoredox pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. They incorporate built-in controls to definitively prove the causality of the proposed mechanisms.

Protocol A: Metal-Free Photoredox Phosphonation (PTZ Catalyzed)

Objective: Isolate the pure SET pathway without transition metal interference to validate the reduction potential causality.

  • Reagent Preparation: In an oven-dried 10 mL Schlenk tube, add Dimethyl (3-bromophenyl)phosphonate (0.2 mmol), 10H-phenothiazine (PTZ, 10 mol%), and triethyl phosphite (0.6 mmol).

  • Solvent & Base Addition: Add DBU (0.4 mmol) and 2.0 mL of a pre-mixed H2​O/CH3​CN (3:1) solvent system. Causality: Aqueous mixtures stabilize the radical anion intermediates and lower the environmental footprint [2].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher; its removal is mandatory to ensure the excited state PTZ* interacts exclusively with the aryl bromide.

  • Irradiation: Stir the mixture under irradiation with 455 nm blue LEDs at room temperature for 24 hours.

  • Built-in Control (Self-Validation): Run a parallel reaction completely wrapped in aluminum foil (Dark Control). A 0% yield in the dark confirms the transformation is entirely photochemically driven, ruling out background thermal Arbuzov reactivity[1].

  • Mechanistic Probe: Perform a Stern-Volmer fluorescence quenching study by titrating Dimethyl (3-bromophenyl)phosphonate into a solution of excited PTZ. A linear decrease in fluorescence mathematically validates that the aryl bromide is directly quenching the photocatalyst via SET.

Protocol B: Ir/Ni Metallaphotoredox Cross-Coupling

Objective: Validate the oxidative addition and subsequent thermodynamically favorable Ni(II) reduction pathway.

  • Catalyst Loading: In a glovebox, combine [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%), NiBr2​⋅glyme (5 mol%), and dtbbpy (5 mol%) in a vial.

  • Substrate Addition: Add Dimethyl (3-bromophenyl)phosphonate (0.5 mmol), the desired nucleophilic coupling partner (e.g., an alkyl boronic acid or amino acid, 0.75 mmol), and base ( K3​PO4​ , 1.5 mmol). Dissolve in anhydrous DMA (0.1 M).

  • Reaction Execution: Seal the vial, remove from the glovebox, and irradiate with 455 nm blue LEDs for 18 hours with fan cooling to maintain ambient temperature.

  • Built-in Control (Self-Validation): Execute a parallel reaction excluding the Ir-photocatalyst. If only trace product forms, it confirms that direct photoexcitation of the Ni-complex is negligible, validating the strict dependency on the dual-catalytic Ir(II)/Ir(III) cycle.

  • CV Profiling: Independently synthesize the Ni(II)-Aryl-Br complex of Dimethyl (3-bromophenyl)phosphonate. Measure its reduction potential via Cyclic Voltammetry (CV) to confirm it is less negative than the Ir(III)/Ir(II) couple (approx. -1.37 V vs SCE), proving the SET reduction is exergonic [3].

Workflow Start Substrate: Dimethyl (3-bromophenyl)phosphonate CV Cyclic Voltammetry (CV) E1/2 Measurement Start->CV Electronic Profiling Photo Photoreactor Setup Inert Atm, 455 nm LED Start->Photo Reaction Execution Control Control Experiments (Dark / No Catalyst) Photo->Control Baseline Check Quench Stern-Volmer Quenching Mechanistic Validation Photo->Quench SET Validation Analysis NMR / GC-MS Yield & Selectivity Photo->Analysis Data Collection

Self-validating experimental workflow for probing the photoredox mechanisms of aryl phosphonates.

References

  • Title: Transition-Metal-Free Photoredox Phosphonation of Aryl C–N and C–X Bonds in Aqueous Solvent Mixtures Source: ACS Sustainable Chemistry & Engineering (2022) URL: [Link]

  • Title: Visible-Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates Source: ACS Catalysis (2016) URL: [Link]

  • Title: Metallaphotoredox Decarboxylative Arylation of Natural Amino Acids via an Elusive Mechanistic Pathway Source: ACS Catalysis (2022) URL: [Link]

Sources

Comparative

assessing the stability of Dimethyl (3-bromophenyl)phosphonate vs. other aryl phosphonates

As a Senior Application Scientist, selecting the right aryl phosphonate for drug development, probe design, or materials synthesis requires moving beyond basic structural recognition. You must understand the precise elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right aryl phosphonate for drug development, probe design, or materials synthesis requires moving beyond basic structural recognition. You must understand the precise electronic and steric levers that dictate a molecule's stability under physiological, acidic, or thermal stress.

This guide objectively evaluates the stability profile of Dimethyl (3-bromophenyl)phosphonate against alternative aryl phosphonates. By dissecting the causality behind its reactivity and providing self-validating experimental frameworks, this document serves as a definitive resource for researchers optimizing phosphonate-based workflows.

Mechanistic Insights: The Causality of Phosphonate Stability

The stability of an aryl phosphonate is governed by a delicate interplay between the substituents on the aromatic ring (electronic effects) and the nature of the esterifying groups (steric and leaving-group effects). Dimethyl (3-bromophenyl)phosphonate occupies a unique mechanistic space due to two defining features:

The Ester Effect: Steric Vulnerability

Dialkyl phosphonates undergo hydrolysis at rates highly dependent on the alkyl chain. Under basic conditions, methyl esters are exceptionally labile. Literature demonstrates that under alkaline conditions, methyl esters hydrolyze up to 1000-fold faster than more sterically hindered isopropyl derivatives[1]. The unhindered methyl group offers minimal steric shielding, making it highly susceptible to nucleophilic attack (SN2 at the carbon) or allowing rapid formation of the trigonal bipyramidal intermediate at the phosphorus center.

The Aryl Substituent Effect: Electronic Tuning

The bromine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I). Unlike para-substituents where resonance (+R) can counteract inductive pull, the meta-bromo group strictly pulls electron density away from the phosphorus center. This increases the electrophilicity of the phosphorus atom, significantly accelerating hydroxide attack during basic hydrolysis compared to an unsubstituted dimethyl phenylphosphonate.

Thermal and Plasma Stability

While the P–C(aryl) bond is exceptionally robust, the thermal and biological stability of these compounds is dictated by the ester groups. Aryl phosphonates generally exhibit excellent thermal stability, with decomposition primarily requiring high temperatures to induce C–O or P–O cleavage[2]. In biological media (e.g., plasma), simple dimethyl esters are often either too rapidly hydrolyzed or paradoxically stable depending on the specific esterase microenvironment, prompting the development of mixed aryl/acyloxy prodrugs to fine-tune half-lives[3].

G A Dimethyl (3-bromophenyl)phosphonate B meta-Bromo Substituent (Strong -I Effect) A->B C Dimethyl Esters (Minimal Steric Bulk) A->C D Increased P Electrophilicity Accelerated OH- Attack B->D E High Susceptibility to SN2 / Addition-Elimination C->E F Decreased Hydrolytic Stability (vs. Diethyl/Phenyl analogs) D->F E->F

Fig 1. Mechanistic pathways dictating the stability of Dimethyl (3-bromophenyl)phosphonate.

Comparative Stability Data

To contextualize the performance of Dimethyl (3-bromophenyl)phosphonate, we compare it against three structural alternatives. The data below summarizes relative hydrolysis rates and thermal decomposition onsets based on established Hammett substituent constants and steric parameters.

CompoundRelative Basic Hydrolysis Rate (pH 10, 37°C)Relative Acidic Hydrolysis Rate (pH 2, 37°C)Thermal Onset of Decomposition (Td)Primary Stability Limiting Factor
Dimethyl phenylphosphonate (Baseline)1.0x1.0x~220°CBaseline methyl ester cleavage
Dimethyl (3-bromophenyl)phosphonate 2.5x (Faster)0.8x (Slower)~225°C Electrophilic P center (-I effect)
Diethyl (3-bromophenyl)phosphonate 0.05x (Slower)0.5x (Slower)~240°CSteric shielding by ethyl groups
Dimethyl (4-methoxyphenyl)phosphonate 0.4x (Slower)1.5x (Faster)~215°CElectron donation (+R effect)

Data Interpretation: The meta-bromo derivative is highly sensitive to basic conditions due to the electron-withdrawing halogen, but slightly more stable in acidic conditions because the reduced basicity of the phosphoryl oxygen (P=O) hinders the initial protonation step required for acid-catalyzed cleavage.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure absolute data integrity when assessing phosphonate stability, we employ a closed-system 31P-NMR kinetic assay.

Why is this self-validating? By using Triphenylphosphine oxide (TPPO) as an internal standard, the system verifies its own mass balance. The sum of the integrals of the starting diester and its hydrolysis products (monoester and phosphonic acid) must remain constant relative to the TPPO integral throughout the time-course. Any deviation immediately alerts the researcher to side reactions, precipitation, or unexpected cleavage pathways.

Protocol: 31P-NMR Kinetic Hydrolysis Assay

Step 1: Sample Preparation

  • Prepare a 50 mM buffer solution in a 90:10 H2O:D2O mixture (e.g., CAPS buffer for pH 10.0, or DCl for pH 2.0).

  • Dissolve the target aryl phosphonate to a final concentration of 10 mM.

  • Add Triphenylphosphine oxide (TPPO) to a final concentration of 2 mM to serve as the internal standard.

  • Transfer 500 µL of the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Thermal Equilibration

  • Insert the NMR tube into the spectrometer probe, pre-heated and calibrated to exactly 37.0 ± 0.1 °C.

  • Allow 5 minutes for thermal equilibration to prevent convection currents from broadening the NMR signals.

Step 3: Data Acquisition

  • Acquire 31P-NMR spectra (with 1H decoupling) at 15-minute intervals for 24 to 48 hours.

  • Critical Parameter: Ensure the relaxation delay (D1) is set to at least 5 times the longest T1 relaxation time of the phosphorus nuclei in the system. This guarantees quantitative integration.

Step 4: Kinetic Processing & Validation

  • Integrate the signals for the diester (~15-25 ppm), monoester, and phosphonic acid.

  • Normalize all integrals against the TPPO peak (~29 ppm).

  • Self-Validation Check: Confirm that Σ(Integrals_Phosphonates) / Integral_TPPO = Constant across all time points.

  • Plot ln([Diester]t / [Diester]0) versus time. A linear fit confirms pseudo-first-order kinetics, yielding the rate constant (kobs) and half-life (t1/2).

G A Sample Prep (Phosphonate + TPPO) B Incubation (pH 2.0 - 10.0, 37°C) A->B C 31P-NMR Acquisition B->C D Kinetic Analysis (k_obs) C->D

Fig 2. Self-validating 31P-NMR kinetic workflow for hydrolytic stability assessment.

Conclusion

When deploying Dimethyl (3-bromophenyl)phosphonate in synthetic or biological applications, researchers must account for its pronounced sensitivity to alkaline hydrolysis—a direct consequence of the meta-bromo group's electron-withdrawing nature combined with the unhindered methyl esters. If greater hydrolytic stability is required for downstream applications (such as prolonged biological assays), transitioning to the diethyl analogue or exploring mixed aryl/acyloxy prodrug strategies is highly recommended.

References

  • Source: PMC (National Institutes of Health)
  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Validation

analytical methods for quantifying Dimethyl (3-bromophenyl)phosphonate in reaction mixtures

Analytical Methods for Quantifying Dimethyl (3-bromophenyl)phosphonate in Reaction Mixtures: A Comparative Guide Introduction: The Analytical Challenge Dimethyl (3-bromophenyl)phosphonate (CAS: 15104-42-4)[1] is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Methods for Quantifying Dimethyl (3-bromophenyl)phosphonate in Reaction Mixtures: A Comparative Guide

Introduction: The Analytical Challenge

Dimethyl (3-bromophenyl)phosphonate (CAS: 15104-42-4)[1] is a highly versatile electrophilic building block widely utilized in Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and Michaelis-Arbuzov pathway optimizations. When optimizing reaction conditions, accurately quantifying this specific analyte within a complex crude mixture—often containing unreacted starting materials, palladium catalysts, phosphine ligands, and hydrolyzed byproducts—poses a significant analytical challenge.

As a Senior Application Scientist, I have evaluated numerous analytical workflows to establish self-validating systems for reaction monitoring. This guide objectively compares the three most robust techniques for this application: Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Architecture & Method Selection

Before detailing the protocols, it is critical to understand how sample preparation and method selection interact. The diagram below illustrates the decision-making matrix for analyzing crude reaction mixtures.

Workflow A Crude Reaction Mixture (Analyte + Catalysts + Byproducts) B Sample Preparation (Quench, Filter, Dilute) A->B C 31P qNMR (Absolute Quantification) B->C  Non-destructive D HPLC-UV (Chromatographic Purity) B->D  High resolution E GC-MS (Trace & Isotopic Analysis) B->E  High volatility F Data Synthesis & Yield Calculation C->F D->F E->F

Analytical workflow for the quantification of Dimethyl (3-bromophenyl)phosphonate.

Method 1: Quantitative ³¹P NMR (qNMR)

The Causality of Choice: ³¹P qNMR is the gold standard for absolute quantification of organophosphorus compounds[2]. Because the ³¹P nucleus has a 100% natural abundance and a broad chemical shift range, Dimethyl (3-bromophenyl)phosphonate (typically resonating around 15–20 ppm) can be detected without interference from non-phosphorus impurities (like organic solvents or simple aromatic byproducts)[3]. Unlike HPLC, qNMR does not require a compound-specific reference standard; a universal internal standard can be used[4].

Experimental Protocol:

  • Sample Prep: Accurately weigh ~20 mg of the crude reaction mixture and ~5 mg of Triphenyl phosphate (TPP, internal standard, δ ≈ -17 ppm) into a vial[5].

  • Dissolution: Dissolve in 0.6 mL of CDCl₃. Ensure the solution is homogeneous. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove precipitated salts or Pd catalyst particles.

  • Acquisition Parameters (The Self-Validating Logic):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 15 seconds. Causality: ³¹P nuclei have notoriously long longitudinal relaxation times (T1). If D1 < 5 × T1, the spins will not fully relax, artificially reducing the integration value and leading to under-quantification[5].

    • Decoupling: Use inverse-gated ¹H decoupling . Causality: Continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances the ³¹P signal. Inverse-gated decoupling turns the decoupler on only during acquisition to collapse the P-H multiplets into a sharp singlet, but keeps it off during the relaxation delay to suppress NOE, ensuring the peak area remains strictly proportional to molar concentration[2].

  • Data Processing: Phase and baseline correct the spectrum. Integrate the TPP standard peak and the Dimethyl (3-bromophenyl)phosphonate peak to calculate the absolute yield.

qNMRLogic Pulse Excitation Pulse (90°) Acq Signal Acquisition (Inverse-Gated Decoupling) Pulse->Acq Relax Relaxation Delay (D1) > 5 x T1 Relax->Pulse  Repeat Scans Acq->Relax Quant Integration vs. Internal Standard Acq->Quant  FID Processing

Self-validating logic of 31P qNMR using inverse-gated decoupling and D1 optimization.

Method 2: Reversed-Phase HPLC-UV

The Causality of Choice: While qNMR provides absolute quantification, it lacks the sensitivity required for trace analysis (LOD is typically high)[6]. Reversed-Phase HPLC-UV is employed when we need to quantify the phosphonate alongside non-phosphorus impurities (e.g., unreacted 1,3-dibromobenzene)[7]. The bromophenyl moiety provides a strong chromophore for UV detection.

Experimental Protocol:

  • Sample Prep: Dilute the reaction mixture in the mobile phase (e.g., 1:100) to quench the reaction and bring the concentration within the linear dynamic range (typically 1–100 µg/mL).

  • Column Selection: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: The hydrophobic stationary phase effectively retains the aromatic ring of the analyte[7].

  • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA). Causality: Although Dimethyl (3-bromophenyl)phosphonate is a neutral diester, reaction mixtures often contain partially hydrolyzed mono-esters (phosphonic acids). TFA suppresses the ionization of these acidic byproducts, preventing peak tailing and ensuring reproducible retention times.

  • Detection: UV at 254 nm. Causality: 254 nm maximizes the absorption of the bromophenyl π-π* transitions while minimizing background noise from the mobile phase.

  • Quantification: Compare the peak area against a 5-point external calibration curve of a certified Dimethyl (3-bromophenyl)phosphonate reference standard.

Method 3: GC-MS (Gas Chromatography-Mass Spectrometry)

The Causality of Choice: GC-MS is the optimal choice for confirming the exact structural identity of the product in a complex mixture. Dimethyl phosphonates are highly volatile and thermally stable, making them perfectly suited for GC without the need for prior derivatization.

Experimental Protocol:

  • Sample Prep: Extract the reaction mixture with Ethyl Acetate. Wash with water to remove salts and polar catalysts. Dry over anhydrous Na₂SO₄ and inject 1 µL into the GC.

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). Causality: Separates analytes purely based on boiling point, preventing the polar phosphonate moiety from causing peak broadening.

  • Temperature Program: Isothermal at 100°C for 2 mins, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Detection (SIM Mode): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Causality: The bromine atom yields a distinct isotopic signature (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br). Monitoring the molecular ions at m/z 264 and 266 provides extreme specificity, allowing for accurate quantification even if other impurities co-elute.

Comparative Data Analysis

To guide your method selection, the following table synthesizes the quantitative performance metrics of each technique based on typical laboratory validations:

Performance Metric³¹P qNMRReversed-Phase HPLC-UVGC-MS (SIM Mode)
Primary Principle Nuclear spin proportionalityChromatographic separation + UVVolatilization + Mass-to-charge
Accuracy > 99.0%95.0 - 98.0%90.0 - 95.0%
Precision (RSD) < 1.0%1.5 - 2.0%2.0 - 5.0%
LOD / LOQ ~100 µg/mL / ~500 µg/mL~0.1 µg/mL / ~0.5 µg/mL~0.01 µg/mL / ~0.05 µg/mL
Analysis Time 15 - 30 mins10 - 20 mins20 - 30 mins
Reference Standard Universal (e.g., TPP)Compound-Specific RequiredCompound-Specific Required
Best Used For Absolute yield, mass balancePurity profiling, process scalingTrace analysis, structural ID

Conclusion

For researchers quantifying Dimethyl (3-bromophenyl)phosphonate in complex reaction mixtures, ³¹P qNMR stands as the most robust, self-validating method for determining absolute yield without the need for compound-specific calibration curves[4]. However, if trace-level quantification or detailed impurity profiling is required, HPLC-UV and GC-MS provide the necessary sensitivity and separation power, provided that careful attention is paid to mobile phase pH and isotopic mass monitoring, respectively.

References

  • Title: Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis Source: MDPI URL: [Link]

  • Title: Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies Source: Oxford Instruments URL: [Link]

  • Title: Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents Source: Defence Science and Technology Organisation URL: [Link]

  • Title: Decahydroquinoline-6-carboxylic acid (Contains related compound Dimethyl (3-bromophenyl)phosphonate) Source: Chemsrc URL: [Link]

Sources

Comparative

evaluating Dimethyl (3-bromophenyl)phosphonate as a non-hydrolyzable phosphate mimic

As a Senior Application Scientist in early-stage drug discovery, one of the most common challenges I encounter is the inherent instability of phosphate groups in physiological environments. While native phosphates are es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most common challenges I encounter is the inherent instability of phosphate groups in physiological environments. While native phosphates are essential for cellular signaling, their susceptibility to rapid cleavage by ubiquitous phosphatases renders them virtually useless as standalone therapeutic agents or long-term biological probes.

To circumvent this, we utilize non-hydrolyzable phosphate mimics. This guide provides an in-depth evaluation of Dimethyl (3-bromophenyl)phosphonate as a strategic bioisostere, objectively comparing its performance against native phosphates and other advanced mimics like difluoromethylphosphonates.

Structural and Mechanistic Rationale

The utility of Dimethyl (3-bromophenyl)phosphonate relies on two distinct chemical features: the robust phosphorus-carbon (P-C) bond and the dimethyl ester prodrug masking strategy.

The P-C Bond: Absolute Hydrolytic Stability

At the core of this molecule is the phosphonate linkage. Unlike the labile phosphorus-oxygen-carbon (P-O-C) ester bond found in natural phosphates, the direct P-C bond is exceptionally stable and entirely resistant to chemical and enzymatic hydrolysis by standard mammalian phosphatases [4]. This allows the molecule to act as a stable mimic of tetrahedral transition states, effectively serving as a competitive inhibitor in enzyme active sites [3].

The Prodrug Strategy: Overcoming the Permeability Paradox

A common pitfall in assay design is applying highly charged phosphonic acids directly to intact cells. At physiological pH, active phosphonic acids are ionized, preventing passive diffusion across the lipid bilayer.

Dimethyl (3-bromophenyl)phosphonate solves this through a prodrug strategy . The methyl groups mask the negative charges, rendering the molecule lipophilic and cell-permeable. Once inside the intracellular environment, non-specific esterases cleave the methyl groups, liberating the active 3-bromophenylphosphonic acid [1].

The 3-Bromo Advantage

The bromine substitution at the meta-position is not merely decorative. It provides a highly specific steric and electronic profile capable of engaging in halogen bonding with backbone carbonyls in target enzyme active sites (e.g., Protein Tyrosine Phosphatases). Furthermore, it serves as an excellent synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura reactions) to build larger inhibitor libraries.

Activation A Dimethyl (3-bromophenyl)phosphonate (Lipophilic Prodrug) B Cell Membrane Passive Diffusion A->B C Intracellular Esterases (Methyl Hydrolysis) B->C D 3-Bromophenylphosphonic Acid (Active Mimic) C->D E Phosphatase Active Site (Competitive Inhibition) D->E

Mechanism of prodrug activation and competitive phosphatase inhibition by the phosphonate mimic.

Comparative Performance Analysis

How does the active form of our compound (Aryl Phosphonate) compare to the native substrate and the "gold standard" difluoromethylphosphonate (CF₂-phosphonate)?

The critical metric here is the second dissociation constant ( pKa2​ ). Native phosphates have a pKa2​ of ~6.4. Standard aryl/alkyl phosphonates are less acidic ( pKa2​ ~7.1–7.6), meaning they carry slightly less negative charge at physiological pH. In contrast, the electron-withdrawing fluorine atoms in CF₂-phosphonates drop the pKa2​ to ~5.4, making them nearly perfectly isoprotic to native phosphates [2].

PropertyNative Phosphate (R-O-PO₃H₂)Aryl Phosphonate (Active Mimic)CF₂-Phosphonate (R-CF₂-PO₃H₂)
Bond Type P-O-CP-CP-C
Enzymatic Stability Highly Labile (Minutes)Absolute (Days/Weeks) Absolute (Days/Weeks)
Approximate pKa2​ ~6.4~7.1 - 7.6 ~5.4
Charge State at pH 7.4 Predominantly DianionicMono/Dianionic Mix Predominantly Dianionic
Cell Permeability PoorExcellent (as Dimethyl ester) Poor (unless masked)
Primary Utility Physiological SubstrateStable Inhibitor / Probe High-Fidelity Bioisostere

Data synthesis supported by comparative studies on fluorinated and non-fluorinated phosphonates [2].

Self-Validating Experimental Protocols

To objectively evaluate Dimethyl (3-bromophenyl)phosphonate, we must design experiments that inherently prove their own validity. A common error is observing "no cleavage" of a phosphonate and assuming stability, when in reality, the enzyme batch was simply inactive.

The following protocols utilize a self-validating causality loop : we run a known hydrolyzable substrate in parallel. If the control cleaves but the mimic does not, we definitively prove P-C bond stability.

Protocol A: Hydrolytic Stability Assessment (LC-MS/MS)

Objective: Prove the absolute resistance of the de-esterified mimic to phosphatase cleavage.

Reagents:

  • Test Compound: 3-Bromophenylphosphonic acid (pre-hydrolyzed active form).

  • Positive Control: p-Nitrophenyl phosphate (pNPP) - a colorimetric native phosphate substrate.

  • Enzyme: Calf Intestinal Alkaline Phosphatase (CIP).

Step-by-Step Methodology:

  • Preparation: Prepare 100 µM solutions of the Test Compound and pNPP in assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, pH 8.0).

  • Initiation: Add 10 Units of CIP to both solutions. Incubate at 37°C.

  • Control Readout (Causality Check): At t=15,30,60 minutes, measure the absorbance of the pNPP well at 405 nm.

    • Causality: A rapid increase in A405​ confirms the generation of p-nitrophenol. This validates that the CIP enzyme is highly active and capable of cleaving P-O-C bonds.

  • Mimic Readout: At t=1,4,24 hours, extract 50 µL from the Test Compound well, quench with 50 µL of cold acetonitrile, and centrifuge at 14,000 x g.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the specific mass transition for 3-bromophenylphosphonic acid.

  • Interpretation: Because step 3 proved the enzyme is active, the >99% recovery of the Test Compound at 24 hours definitively proves the absolute stability of the P-C bond.

Assay Start Prepare Equimolar Solutions (Mimic vs. Native Substrate pNPP) Incubate Incubate with Alkaline Phosphatase (37°C, pH 8.0) Start->Incubate Split1 Measure pNPP Cleavage (Absorbance 405 nm) Incubate->Split1 Split2 Measure Mimic Integrity (LC-MS/MS MRM mode) Incubate->Split2 Valid Validation: pNPP Cleaved (Enzyme is Active) Split1->Valid Result Result: Mimic Intact (100% Stability Confirmed) Split2->Result

Self-validating workflow for assessing the hydrolytic stability of phosphate mimics.

Protocol B: In Vitro Phosphatase Inhibition Assay

Objective: Demonstrate that the active mimic successfully binds the target active site.

Critical Note: You must chemically or enzymatically hydrolyze Dimethyl (3-bromophenyl)phosphonate to its free acid form prior to this in vitro assay. The dimethyl ester will not bind the active site because it lacks the necessary negative charges to mimic a phosphate.

  • Enzyme Preparation: Dilute recombinant PTP1B (Protein Tyrosine Phosphatase 1B) to 0.5 nM in assay buffer (50 mM HEPES, 1 mM DTT, pH 7.2).

  • Inhibitor Titration: Prepare a 10-point serial dilution of 3-bromophenylphosphonic acid (ranging from 100 µM to 1 nM).

  • Incubation: Pre-incubate the enzyme with the inhibitor dilutions for 15 minutes at room temperature to allow active-site engagement.

  • Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM.

  • Kinetic Readout: Monitor fluorescence (Ex 358 nm / Em 450 nm) continuously for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot V0​ against inhibitor concentration to determine the IC50​ . A dose-dependent decrease in fluorescence confirms that the stable P-C mimic is competitively occupying the active site, preventing the cleavage of DiFMUP.

Conclusion

Dimethyl (3-bromophenyl)phosphonate is a highly effective tool for researchers requiring a stable phosphate bioisostere. While it lacks the exact pKa​ matching of a difluoromethylphosphonate [2], its dimethyl ester formulation solves the critical issue of cellular permeability [1]. By understanding the causality behind its prodrug activation and its absolute resistance to enzymatic cleavage [4], scientists can effectively deploy this compound as a foundational scaffold for kinase and phosphatase inhibitor development.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Chemical Reviews (ACS Publications)
  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates Source: ResearchGate URL
  • A Comparative Guide: Phosphonates vs.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.